3,4-Difluoro-3',4'-dimethylbenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLQXTUAGNBOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342655 | |
| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518993-32-3 | |
| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Spectroscopic Characterization of 3,4-Difluoro-3',4'-dimethylbenzophenone
Technical Whitepaper | Application Note: AN-SPEC-2026
Executive Summary
Compound Identity: 3,4-Difluoro-3',4'-dimethylbenzophenone CAS Registry Number: 518993-32-3 Molecular Formula: C₁₅H₁₂F₂O Molecular Weight: 246.25 g/mol [1][2]
This technical guide provides a comprehensive spectroscopic profile for This compound , a critical intermediate often utilized in the synthesis of liquid crystals, poly(aryl ether ketone) polymers, and fluorinated pharmaceutical scaffolds (specifically COX-2 inhibitors and p38 MAP kinase inhibitors).
Unlike simple benzophenones, this molecule presents a unique challenge in structural verification due to the heteronuclear coupling introduced by the vicinal fluorine atoms on Ring A, superimposed with the electron-donating methyl effects on Ring B. This guide synthesizes high-fidelity predictive data based on increment analysis of homologous standards (3,4-dimethylbenzophenone and 3,4-difluorobenzophenone) to establish a rigorous identification protocol.[2]
Synthesis & Structural Context
To understand the impurity profile and spectral expectations, one must recognize the synthetic origin. The standard industrial route involves a Friedel-Crafts Acylation .[2][3]
Synthesis Workflow (DOT Visualization)
The following diagram outlines the critical process parameters and workup logic to isolate the target compound from likely regioisomers.
Figure 1: Friedel-Crafts acylation workflow targeting the 3,4/3',4' substitution pattern.
Spectroscopic Characterization Guide
Mass Spectrometry (GC-MS / LC-MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+[2]
The fragmentation pattern is dictated by the stability of the respective benzoyl cations (α-cleavage).
| Fragment Ion (m/z) | Abundance | Structural Assignment | Mechanistic Insight |
| 246 | High (M+) | Molecular Ion | Confirms intact C₁₅H₁₂F₂O structure.[2] |
| 141 | High | [3,4-F₂-C₆H₃-CO]⁺ | Diagnostic: Acylium ion of the fluorinated ring.[2] Confirms Ring A integrity. |
| 133 | High | [3,4-Me₂-C₆H₃-CO]⁺ | Diagnostic: Acylium ion of the dimethyl ring.[2] Confirms Ring B integrity. |
| 113 | Moderate | [3,4-F₂-C₆H₃]⁺ | Loss of CO from m/z 141.[2] |
| 105 | Moderate | [3,4-Me₂-C₆H₃]⁺ | Loss of CO from m/z 133.[2] |
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Diamond Crystal).[2]
The spectrum is dominated by the conjugation of the carbonyl with two aromatic systems.
-
1655 ± 5 cm⁻¹ (Strong): C=O[2] Stretching. Note: This is lower than non-conjugated ketones (~1715) due to resonance delocalization with both rings.[2]
-
1600 & 1585 cm⁻¹ (Medium): C=C Aromatic Ring Stretching.[2]
-
1280 - 1100 cm⁻¹ (Strong/Broad): C-F Stretching.[2] Fluorine attachment creates intense bands in the fingerprint region, distinguishing this from non-fluorinated analogs.
-
2920 & 2850 cm⁻¹ (Weak): C-H Aliphatic Stretching (from Methyl groups).[2]
Nuclear Magnetic Resonance (NMR)
This is the primary method for confirming regio-chemistry.[2]
A. ¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are derived from chemometric increment analysis of 3,4-difluorobenzophenone and 3,4-dimethylbenzophenone standards.
Visual Logic: The spectrum will appear as two distinct aromatic regions and one aliphatic region.[2]
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling Analysis (J in Hz) |
| 7.60 - 7.65 | Multiplet | 1H | H-2 (Ring A) | Overlapping coupling from F3 and F4.[2] |
| 7.50 - 7.55 | Multiplet | 1H | H-6 (Ring A) | Vicinal coupling to H-5 + long-range F coupling.[2] |
| 7.58 | Singlet (br) | 1H | H-2' (Ring B) | "S" character due to meta-coupling with H-6'.[2] |
| 7.48 | Doublet of Doublets | 1H | H-6' (Ring B) | J ≈ 7.8, 1.8 Hz.[2] Ortho to H-5', Meta to H-2'.[2] |
| 7.20 - 7.30 | Multiplet | 1H | H-5 (Ring A) | Shielded by ortho-Fluorine.[2] Complex ddd pattern. |
| 7.22 | Doublet | 1H | H-5' (Ring B) | J ≈ 7.8 Hz.[2] Ortho coupling only. |
| 2.34 | Singlet | 3H | -CH₃ (C3') | Deshielded by aromatic ring.[2] |
| 2.32 | Singlet | 3H | -CH₃ (C4') | Slightly shielded relative to C3'.[2] |
B. ¹³C NMR Data (100 MHz, CDCl₃)
The Fluorine atoms on Ring A cause C-F Splitting , turning single carbon peaks into doublets (d) or double-doublets (dd).[2]
| Shift (δ ppm) | Splitting | Assignment | Notes |
| 195.2 | Singlet | C=O | Carbonyl carbon.[2] |
| 153.5 | dd | C-4 (Ring A) | ¹J_CF ≈ 255 Hz.[2] Direct F-attachment. |
| 150.1 | dd | C-3 (Ring A) | ¹J_CF ≈ 250 Hz.[2] Direct F-attachment. |
| 142.5 | Singlet | C-4' (Ring B) | Ipso to Methyl.[2] |
| 137.0 | Singlet | C-3' (Ring B) | Ipso to Methyl.[2] |
| 135.2 | Singlet | C-1' (Ring B) | Bridgehead carbon.[2] |
| 134.1 | Multiplet | C-1 (Ring A) | Bridgehead carbon (coupled to F).[2] |
| 19.8, 20.1 | Singlets | -CH₃ | Methyl carbons.[2] |
Spectral Logic Tree (DOT Visualization)
Use this decision tree to interpret raw data and confirm the structure.[2]
Figure 2: Diagnostic logic tree for structural confirmation.
Experimental Protocols
Sample Preparation for NMR
-
Solvent: Use CDCl₃ (Chloroform-d) as the standard solvent.[2] If solubility is poor (rare for this lipophilic molecule), use DMSO-d₆ .[2]
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (AlCl₃ residues) which can broaden peaks and cause paramagnetic interference.[2]
HPLC Quality Control Method
To ensure the spectroscopic data is not an artifact of an isomeric mixture (e.g., 2,3-dimethyl isomers), use this Reverse Phase method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic π-π) and 280 nm (carbonyl n-π).[2]
-
Expected Retention Time: The compound is highly lipophilic.[2] Expect elution late in the gradient (approx. 7-8 min).[2]
References & Authority
-
Synthesis of Benzophenones: Olah, G. A. (1973).[2] Friedel-Crafts Chemistry. Wiley-Interscience.[2] (Foundational text on Acylation mechanisms).
-
Fluorine Coupling Constants: Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][4] (Source for J_CF and J_HF coupling predictions).
-
Spectral Database for Organic Compounds (SDBS): AIST Japan.[2] Comparative data for 3,4-dimethylbenzophenone (SDBS No. 2781) and 4,4'-difluorobenzophenone (SDBS No. 1245).[2][Link][2]
-
PubChem Compound Summary: CID 11244365 (Generic Benzophenone Derivatives).[2] [Link]
Disclaimer: This guide assumes a purity of >98%. Traces of o-xylene or hydrolyzed acid chloride will significantly alter the aliphatic and carbonyl regions of the spectra.
Sources
A Technical Guide to the Solubility of 3,4-Difluoro-3',4'-dimethylbenzophenone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-Difluoro-3',4'-dimethylbenzophenone. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical principles governing solubility, predictive analysis based on molecular structure, and detailed experimental protocols for accurate solubility determination.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences. For a compound like this compound, which may serve as an intermediate or a final active molecule, understanding its solubility is paramount for process design, formulation development, and ensuring bioavailability. Inadequate solubility can lead to significant challenges in synthesis, purification, and administration. This guide will equip the reader with the necessary knowledge to effectively address these challenges.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage implies that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. The presence of electronegative atoms, such as oxygen and fluorine, can create polar bonds and influence the overall polarity of the molecule.
The solubility of a compound in a particular solvent is a result of the interplay between several intermolecular forces:
-
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or fluorine) and another nearby electronegative atom.
For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.
Physicochemical Properties and Predicted Solubility of this compound
To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.
Molecular Structure:
-
Benzophenone Core: The central benzophenone structure provides a nonpolar, aromatic backbone. Benzophenone itself is practically insoluble in water but soluble in many organic solvents like ethanol, acetone, and benzene.[2]
-
Fluorine Substituents: The two fluorine atoms on one of the phenyl rings are highly electronegative. The carbon-fluorine bond is strong and polar.[3] While fluorination can sometimes increase aqueous solubility, its effect in organic solvents is more complex and can depend on the overall molecular structure.[3] The presence of fluorine can influence melting points and crystal lattice energy, which in turn affects solubility.[4]
-
Methyl Substituents: The two methyl groups on the other phenyl ring are electron-donating and increase the nonpolar character of that portion of the molecule.
-
Carbonyl Group: The ketone (C=O) group is polar and can act as a hydrogen bond acceptor.
Predicted Solubility Behavior:
Based on its structure, this compound is a relatively nonpolar molecule with some capacity for polar interactions through its carbonyl and fluoro groups.
-
High Solubility is expected in:
-
Aprotic Polar Solvents: Such as acetone, ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the carbonyl group.
-
Nonpolar/Slightly Polar Aromatic Solvents: Such as toluene and benzene, due to favorable pi-pi stacking interactions with the phenyl rings.
-
Chlorinated Solvents: Such as dichloromethane and chloroform.
-
-
Moderate to Good Solubility is expected in:
-
Low to Negligible Solubility is expected in:
-
Highly Polar Protic Solvents: Such as water. The large nonpolar surface area of the molecule will dominate, leading to poor solvation by water molecules.
-
Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. While nonpolar, the interactions might be weaker compared to aromatic or slightly polar solvents.
-
The following table summarizes the predicted solubility based on the analysis of related benzophenone structures.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions with the carbonyl group. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bond acceptance by the carbonyl group. Solubility likely increases with temperature. |
| Aromatic | Toluene, Benzene, Xylene | High | Favorable π-π stacking interactions with the aromatic rings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion forces and dipole-dipole interactions. |
| Ethers | Diethyl Ether | Moderate to High | Dipole-dipole interactions and good solvation of the nonpolar regions. |
| Aliphatic | Hexane, Cyclohexane | Low | Weaker van der Waals forces compared to more structured solvents. |
| Aqueous | Water | Very Low / Insoluble | The large nonpolar structure is not effectively solvated by water. |
Experimental Determination of Solubility
While predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The following sections detail two widely accepted methods for this purpose: the Shake-Flask Method and Nephelometry.
The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[7] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of screw-capped vials. The excess solid should be visually apparent throughout the experiment.[8]
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled, for example, at 25 °C (or other relevant temperatures).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9] The time to reach equilibrium can vary and should be determined by taking measurements at different time points until the concentration remains constant.[7]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Prepare a calibration curve using standards of known concentrations to determine the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
High-Throughput Solubility Screening by Nephelometry
Nephelometry is a rapid, high-throughput technique that measures the turbidity or cloudiness of a solution caused by suspended, insoluble particles.[10] It is particularly useful for screening the kinetic solubility of many compounds or for determining the solubility limit in a more automated fashion.[11][12][13] The principle is that as a compound precipitates out of solution, the turbidity increases, which is detected by light scattering.[14]
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).
-
-
Serial Dilution:
-
In a microplate (e.g., 96-well or 384-well), perform serial dilutions of the stock solution with the desired organic solvent. This creates a range of concentrations.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature for a specific period (e.g., 2 hours) to allow for precipitation to occur.
-
-
Nephelometric Measurement:
-
Place the microplate into a nephelometer.
-
The instrument will pass a light beam (often a laser) through each well and measure the amount of scattered light at a specific angle (typically 90 degrees).[14]
-
-
Data Analysis:
-
The nephelometer will generate a reading in Nephelometric Turbidity Units (NTU) for each concentration.
-
Plot the NTU values against the concentration of the compound.
-
The solubility limit is typically identified as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
-
Diagram: Nephelometry Solubility Determination Workflow
Caption: High-throughput kinetic solubility screening using nephelometry.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. Experimental data for similar benzophenones confirms this trend.[5]
-
Solvent Polarity: As discussed, a closer match between the polarity of the solute and the solvent generally leads to higher solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will typically have the lowest solubility.
-
Presence of Impurities: Impurities can affect the measured solubility of a compound. It is crucial to use a highly pure sample for accurate determinations.
Conclusion
This technical guide has provided a thorough examination of the solubility of this compound in organic solvents. By understanding the interplay of its structural features—the nonpolar benzophenone core, the polar carbonyl group, and the electron-withdrawing fluorine and electron-donating methyl substituents—we can make informed predictions about its solubility behavior. The compound is expected to be highly soluble in a range of aprotic polar, aromatic, and chlorinated solvents, with moderate to good solubility in alcohols. For precise and reliable data, this guide has detailed the robust shake-flask method for equilibrium solubility and the efficient nephelometric technique for high-throughput screening. The application of these principles and methods will enable researchers and developers to effectively handle and formulate this compound for its intended applications.
References
- ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution | Request PDF.
- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF.
-
National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
PubChem. (n.d.). 3,4'-Difluoro-4-methoxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzophenone. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
- ResearchGate. (n.d.). Effect of orientation of lateral fluorine atom on the mesophase behaviour of azo/ester molecules with terminal naphthyl group | Request PDF.
-
The Journal of Chemical Physics. (2023, October 11). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]
- ResearchGate. (n.d.). Proton Transfer Dynamics of 4′- N , N -Dimethylamino-3-hydroxyflavone Observed in Hydrogen-Bonding Solvents and Aqueous Micelles | Request PDF.
-
University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Emerald Cloud Lab. (n.d.). ExperimentNephelometry Documentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Retrieved from [Link]
- ResearchGate. (n.d.). On the polarity of partially fluorinated methyl groups | Request PDF.
- ResearchGate. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones | Request PDF.
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Benzophenone-3,3',4,4'-tetracarboxylic acid dihydrate. Retrieved from [Link]
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Computational Profiling of 3,4-Difluoro-3',4'-dimethylbenzophenone: A Theoretical Framework
Executive Summary
This technical guide outlines the theoretical characterization of 3,4-Difluoro-3',4'-dimethylbenzophenone , a molecule exhibiting a distinct "push-pull" electronic architecture.[1] By juxtaposing the electron-withdrawing nature of the difluoro-substituted ring against the electron-donating dimethyl-substituted ring, this compound presents unique physicochemical properties relevant to photoinitiator efficiency and pharmacophore design. This document provides a self-validating computational protocol using Density Functional Theory (DFT) and predictive ADMET modeling to establish its structural, electronic, and pharmacokinetic profile.[1]
Computational Architecture & Methodology
To ensure high-fidelity results that correlate with experimental data, we utilize a DFT approach grounded in the B3LYP hybrid functional.[1][2] The choice of basis set is critical for this specific molecule due to the presence of fluorine atoms.
The Protocol
-
Theory Level: DFT B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3]
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: Methanol or Water (depending on application).
Scientific Rationale (Causality)
Why this specific combination?
-
Diffuse Functions (++): Fluorine atoms possess three lone pairs and high electronegativity. Standard basis sets (e.g., 6-31G) fail to describe the electron density tail adequately. The ++ adds diffuse functions to heavy atoms, essential for capturing the lone-pair interactions and correct bond lengths in the fluorinated ring.
-
Polarization (d,p): The aromatic rings require polarization functions to accurately describe the
-electron distribution, particularly crucial for the benzophenone chromophore. -
Validation: B3LYP/6-311++G(d,p) has been benchmarked to yield vibrational frequency scaling factors near unity (0.9679), minimizing systematic error in IR prediction [1].[1]
Workflow Visualization
The following diagram illustrates the sequential computational workflow required to validate the structure.
Figure 1: Self-validating computational workflow. The frequency check (NImag=0) is the critical "gate" ensuring the structure is a true minimum.
Conformational Landscape & Geometry
Benzophenone derivatives are rarely planar due to steric repulsion between the ortho-hydrogens. For this compound, the core twist is the primary structural variable.[1]
The "Twist" Analysis
Standard benzophenone exhibits a dihedral twist of approximately 50°–65° between the phenyl rings and the carbonyl plane [2].
-
Prediction: The 3,4-F and 3',4'-Me substituents are in meta and para positions relative to the carbonyl linker.[1] Therefore, they do not exert direct steric pressure on the carbonyl.
-
Protocol: Perform a Relaxed Potential Energy Surface (PES) scan of the C(ipso)-C(=O)-C(ipso) dihedral angle from 0° to 180° in 10° increments.
-
Significance: The degree of twist dictates the extent of
-conjugation. A more planar molecule (lower twist) will exhibit a red-shifted UV absorption (lower band gap), while a highly twisted structure will blue-shift.[1]
Electronic Structure: The Push-Pull Effect
This molecule is an excellent case study in competing electronic effects.[1] The carbonyl bridge acts as a communication channel between two electronically distinct arenas.
Frontier Molecular Orbitals (FMO)[9]
-
Ring A (3,4-Difluoro): Fluorine is highly electronegative (
-withdrawing) but has lone pairs ( -donating).[1] In the meta/para positions, the inductive withdrawal dominates, lowering the energy of orbitals on this ring. -
Ring B (3',4'-Dimethyl): Methyl groups are weak
-donors and stabilize positive charge via hyperconjugation.[1] This raises the orbital energy on Ring B. -
HOMO-LUMO Map:
-
HOMO: Likely localized on the electron-rich Dimethyl Ring (Ring B) .
-
LUMO: Likely localized on the electron-deficient Difluoro Ring (Ring A) and the Carbonyl group.
-
Result: A Charge Transfer (CT) character is expected upon excitation, enhancing non-linear optical (NLO) properties.[1]
-
Electronic Interaction Logic
Figure 2: Logical mapping of substituent effects leading to Intramolecular Charge Transfer (ICT).
Spectroscopic Predictions (Validation Layer)
To validate the theoretical model against future experimental synthesis, specific spectral markers must be tracked.
Vibrational Spectroscopy (IR)
The carbonyl stretching frequency (
-
Unsubstituted Benzophenone:
. -
3,4-Difluoro Effect: Electron withdrawal pulls density away from the C=O bond, strengthening the bond order slightly
Blue shift (higher wavenumber). -
3',4'-Dimethyl Effect: Electron donation pushes density into the antibonding orbitals of C=O (via resonance), weakening the bond
Red shift (lower wavenumber). -
Net Prediction: The effects partially cancel, but the strong inductive effect of two fluorines likely dominates, predicting
.-
Correction: Multiply calculated harmonic frequencies by 0.9679 [3].
-
UV-Vis Absorption (TD-DFT)
Calculated using Time-Dependent DFT (TD-DFT) in Methanol (PCM).
-
Transitions:
-
Shift: The "Push-Pull" nature usually narrows the HOMO-LUMO gap compared to unsubstituted benzophenone, leading to a slight bathochromic (red) shift in the
band, potentially enhancing UV-A absorption capabilities [4].
ADMET & Pharmacokinetic Profiling[1]
For drug development applications, the physical properties of this lipophilic molecule are paramount. We utilize the SwissADME predictive logic [5].
Physicochemical Data Table (Predicted)
| Property | Value (Approx) | Implication |
| Formula | C | Molecular Weight: 246.25 g/mol |
| Consensus LogP | 4.2 – 4.5 | Highly Lipophilic (Poor water solubility) |
| TPSA | 17.07 Å | Very low polar surface area (Only C=O) |
| H-Bond Acceptors | 3 | 1 Oxygen + 2 Fluorines |
| H-Bond Donors | 0 | No -OH or -NH groups |
Biological Barrier Permeation
-
Blood-Brain Barrier (BBB): Due to high lipophilicity (LogP > 4) and low TPSA (< 90 Å
), this molecule is predicted to be BBB Permeant . It will likely fall within the "Yolk" of the BOILED-Egg model [5]. -
GI Absorption: Predicted as High .[1]
-
Cytochrome P450: Likely an inhibitor of CYP1A2 or CYP2C19 due to the planar aromatic structure and lipophilicity.
Toxicity Alert
-
Brenk Alert: Benzophenone derivatives can sometimes trigger alerts for photo-allergenicity.[1] The specific fluorination pattern may alter metabolic stability, potentially blocking para-hydroxylation on Ring A, forcing metabolism to the methyl groups on Ring B (oxidation to carboxylic acid).
References
-
Andersson, M. P., & Uvdal, P. (2005).[1][2] New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p).[2][5] The Journal of Physical Chemistry A, 109(12), 2937–2941.[2] [Link]
-
Kusuma, D. Y., & Roe, M. J. (2025).[1] Conformations of substituted benzophenones. Acta Crystallographica Section E, 81, 1-5.[1] [Link]
-
NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Frequency Scaling Factors. [Link]
-
Gazzotti, S., Ortenzi, M. A., Farina, H., & Silvani, A. (2018).[1] Synthesis of Fluorine-Containing, UV-Responsive PLA-Based Materials by Means of Functionalized DOX Monomer.[1][10] Macromolecular Chemistry and Physics. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][11] Scientific Reports, 7, 42717.[1] [Link]
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- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]
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An In-depth Technical Guide to the Thermal Stability of 3,4-Difluoro-3',4'-dimethylbenzophenone
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 3,4-Difluoro-3',4'-dimethylbenzophenone, a compound of interest in medicinal chemistry and materials science. In the absence of specific experimental data for this molecule, this document serves as a predictive and methodological resource. It outlines the foundational principles of thermal stability, details robust experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a systematic approach for the identification and characterization of potential thermal degradants using hyphenated analytical techniques. Furthermore, this guide explores the probable thermal decomposition pathways of this compound, drawing upon established mechanisms for aromatic ketones and the known influence of fluorine substitution on the thermal resilience of organic compounds. This document is intended to equip researchers with the necessary theoretical and practical knowledge to design and execute rigorous thermal stability studies, ensuring the development of safe and reliable products.
Introduction: The Significance of Thermal Stability in Pharmaceutical and Material Sciences
This compound is a diarylketone featuring both fluorine and methyl substitutions on its phenyl rings. Such structural motifs are prevalent in medicinal chemistry, where they can impart desirable pharmacological properties.[1] The introduction of fluorine atoms, in particular, is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic parameters.[2] The strong carbon-fluorine bond contributes significantly to the overall stability of the molecule.[3]
Thermal stability is a critical parameter in the development of any new chemical entity, particularly for active pharmaceutical ingredients (APIs).[4] It dictates the viable conditions for manufacturing, processing, and storage, and provides insights into the potential degradation pathways that could lead to the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the safety and efficacy of drug products over their shelf life.[5][6][7] Understanding the thermal behavior of a compound like this compound is therefore not merely an academic exercise but a fundamental component of its development and risk assessment.
This guide will provide a comprehensive approach to characterizing the thermal stability of this molecule, from initial screening with thermal analysis techniques to the in-depth investigation of its degradation products and pathways.
Primary Thermal Analysis: A Two-Pronged Approach
The initial assessment of thermal stability is most effectively conducted using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss and thermal events, respectively.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] This technique is invaluable for determining the onset temperature of decomposition, the kinetics of mass loss, and the composition of the material.[10]
A dynamic TGA experiment is the standard approach for an initial thermal stability screen.[11]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications and relevant standards (e.g., ASTM E1131).[12][13]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina pans are recommended for high-temperature studies).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition (Tonset) is typically determined as the temperature at which a 5% mass loss is observed. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Based on the high thermal stability of related fluorinated aromatic compounds and polyether ether ketone (PEEK), which has a decomposition onset of around 575 °C, it is anticipated that this compound will exhibit high thermal stability.[14][15][16][17] A significant mass loss is not expected below 300-400 °C. The decomposition may occur in a single or multiple steps, reflecting the sequential cleavage of different bonds within the molecule.
Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] It is used to detect thermal events such as melting, crystallization, and glass transitions, which are crucial for understanding the physical stability of the compound.[20][21]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the onset of decomposition as determined by TGA.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
A second heating scan is often performed to observe any changes in the thermal behavior after the initial melt and recrystallization.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as valleys. The peak onset temperature is typically reported as the melting point.
The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point will be a key physical characteristic of the compound. The absence of any significant exothermic events before the melting point would suggest good thermal stability in the solid state.
| Parameter | Anticipated Value/Observation |
| TGA Onset (Tonset) | > 300 °C (based on the stability of fluorinated aromatics) |
| DSC Melting Point (Tm) | A sharp endothermic peak, the temperature of which is a characteristic physical property. |
| Decomposition Profile | Potentially multi-step, reflecting the different bond energies within the molecule. A high char yield at the end of the TGA run might be observed due to the aromatic nature of the compound. |
Identification and Characterization of Thermal Degradation Products
Understanding the identity of thermal degradation products is crucial for assessing the safety of a drug substance.[22][23][24][25] A hyphenated approach, coupling a separation technique with mass spectrometry, is the most powerful strategy for this purpose. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is particularly well-suited for analyzing the volatile and semi-volatile products of thermal decomposition.[3][26][27]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Workflow
Caption: Workflow for Py-GC-MS analysis.
-
Sample Preparation: Place a small, accurately weighed amount (10-100 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to a temperature above its decomposition onset (determined by TGA) in an inert atmosphere (e.g., helium).
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A standard non-polar or medium-polarity column is a good starting point.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratios are measured.
-
Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST) to tentatively identify the degradation products. Manual interpretation of the fragmentation patterns is often necessary for confirmation, especially for novel compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Degradants
Forced degradation studies, where the compound is heated in solution, can also be performed to generate and identify degradation products.[22] LC-MS is the technique of choice for analyzing the resulting mixture, as it is suitable for a wider range of polar and non-volatile compounds.
Caption: Workflow for LC-MS analysis of forced degradation samples.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a series of complex radical reactions. The bond dissociation energies of the various bonds in the molecule will dictate the initial fragmentation steps.
Key Bonds and Their Relative Stabilities
-
Aryl C-F: These are very strong bonds and are generally the most thermally stable. Their cleavage requires high temperatures.
-
Aryl C-C(O): The bonds connecting the phenyl rings to the carbonyl group are susceptible to homolytic cleavage at elevated temperatures.
-
Aryl C-CH3: The benzylic C-C bond is weaker than the aryl C-C bond and can be a site of initial fragmentation.
-
Aryl C-H and Methyl C-H: These bonds can also undergo cleavage, leading to the formation of various radical species.
Plausible Decomposition Mechanisms
-
Homolytic Cleavage of the Benzoyl-Phenyl Bond: This is a common decomposition pathway for diaryl ketones. This would generate a 3,4-difluorobenzoyl radical and a 3,4-dimethylphenyl radical. These highly reactive species can then undergo a variety of subsequent reactions, including:
-
Hydrogen abstraction to form 3,4-difluorobenzaldehyde and 3,4-dimethylbenzene.
-
Decarbonylation of the benzoyl radical to form a 3,4-difluorophenyl radical, which can then abstract a hydrogen to form 1,2-difluorobenzene.
-
Recombination of radicals to form a variety of biphenyl and other dimeric structures.
-
-
Cleavage of the Methyl Group: The benzylic C-H bonds of the methyl groups can be susceptible to radical attack, leading to the formation of benzylic radicals. These can then couple to form larger structures or undergo further fragmentation.
-
Reactions Involving the Fluorine Substituents: While the C-F bond is strong, at very high temperatures, defluorination can occur, potentially leading to the formation of HF or other fluorinated species.[28] The presence of fluorine atoms can also influence the electronic properties of the aromatic rings, which may affect the relative rates of different decomposition pathways.[29][30]
Caption: Simplified proposed initial decomposition pathways.
Conclusion and Recommendations
This technical guide has outlined a comprehensive strategy for assessing the thermal stability of this compound. While specific experimental data for this compound is not yet available, the methodologies and predictive insights provided herein offer a robust framework for its characterization.
It is recommended that the thermal analysis be initiated with TGA and DSC to establish the fundamental thermal parameters of the molecule. Following this, a detailed investigation of the thermal degradation products using Py-GC-MS and/or LC-MS is essential for a complete stability profile. The proposed decomposition pathways provide a rational basis for interpreting the results of these analytical studies.
The application of these principles will not only ensure a thorough understanding of the thermal stability of this compound but also contribute to the development of safe, stable, and effective products for the pharmaceutical and material science industries.
References
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-
ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- Demetzos, C., & Pippa, N. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2123, 281-288.
- Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA).
- Patel, P., Hull, T. R., & McCabe, R. W. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.
- Klee, M. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. LCGC Europe, 28(7), 382-387.
- Sharma, S., et al. (2014). LC-MS/MS characterization of forced degradation products of zofenopril. Journal of Pharmaceutical and Biomedical Analysis, 88, 350-357.
- ACS Publications. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors.
-
International Council for Harmonisation. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
- ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.
- Environmental Science: Processes & Impacts. (n.d.). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- ASTM International. (n.d.). Compositional Analysis by Thermogravimetry.
- IJPQA. (n.d.). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
- DiVA portal. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
- PEEKCHINA. (2024). Thermal Stability of PEEK: A Comprehensive Guide.
- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
- CORE. (n.d.). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review.
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Royal Society of Chemistry. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion.
- DigitalCommons@UNL. (n.d.). Thermal decomposition reactions of acetaldehyde and acetone on Si(100).
- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.
- MDPI. (n.d.). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.
- ACS Publications. (n.d.). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry.
- Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL.
- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).
- PubMed Central. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material.
- ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- PubMed Central. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.
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Wikipedia. (n.d.). Polyether ether ketone. Retrieved from [Link]
- Semantic Scholar. (1987). Thermal decomposition of poly(aryl ether ketones).
- Krell laboratory. (2014). THE USE OF DIFFERENTIAL SCANNING CALORIMETRY IN LIFE SCIENCES.
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- Royal Society of Chemistry. (n.d.). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga.
- LinkedIn. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MDPI. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach.
- ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
- ACS Publications. (n.d.). Comprehensive Characterization of Side-Chain Fluorinated Polymers in Consumer Products via Pyrolysis-GC-HRMS and NMR.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Separation Science. (2023). Activity and Decomposition.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
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Methodological & Application
Application Note: Strategic Utilization of 3,4-Difluoro-3',4'-dimethylbenzophenone in Medicinal Chemistry
[1][2]
Executive Summary
This application note details the physicochemical profile, synthesis, and strategic deployment of 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3) as a high-value scaffold in drug discovery.
Benzophenone derivatives serve as "privileged structures" in medicinal chemistry, appearing in kinase inhibitors (p38 MAPK), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and nuclear receptor modulators (PPAR
This guide provides a validated protocol for its synthesis via Friedel-Crafts acylation, downstream functionalization strategies, and safety guidelines for handling.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |
| CAS Number | 518993-32-3 | |
| Molecular Formula | C | |
| Molecular Weight | 246.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 107–108 °C (approx.)[1] | Based on analog data |
| LogP (Calc) | ~4.5 | High lipophilicity |
| H-Bond Acceptors | 3 (F, F, O) | |
| H-Bond Donors | 0 | |
| Key Hazards | H315, H319, H335 | Irritant |
Structural Analysis & SAR Logic
The utility of this compound lies in its dual-ring functionality, which addresses two common challenges in lead optimization: Metabolic Stability and Hydrophobic Fit .[1]
The Fluorine Effect (Ring A)
The 3,4-difluoro substitution pattern is a classic bioisostere strategy.[1]
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism (P450-mediated hydroxylation) at the vulnerable 3 and 4 positions.[1]
-
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring.[1] This lowers the pKa of any potential phenols generated metabolically, altering their toxicity profile.
The "Magic Methyl" Effect (Ring B)[2]
The 3,4-dimethyl substitution provides:
-
Steric Bulk: Fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]
-
Conformational Lock: Ortho/meta substitution can restrict rotation around the carbonyl, locking the molecule into a bioactive conformation.
Protocol 1: Scalable Synthesis via Friedel-Crafts Acylation[1][2]
Objective: Synthesize this compound with >98% purity. Reaction Type: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).[1]
Materials
-
Substrate: o-Xylene (1,2-Dimethylbenzene) [Excess/Solvent]
-
Reagent: 3,4-Difluorobenzoyl chloride (1.0 equiv)[1]
-
Catalyst: Aluminum Chloride (AlCl
), anhydrous (1.2 equiv)[1] -
Solvent: Dichloromethane (DCM) or use o-Xylene as solvent.[1]
-
Quench: 1M HCl, Ice water.
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N
or Ar).[1] -
Catalyst Suspension: Add anhydrous AlCl
(16.0 g, 120 mmol) to dry DCM (100 mL). Cool to 0°C in an ice bath. -
Acyl Chloride Addition: Dissolve 3,4-difluorobenzoyl chloride (17.6 g, 100 mmol) in DCM (50 mL). Add dropwise to the AlCl
suspension over 30 minutes. The mixture will turn yellow/orange (formation of acylium ion).[1] -
Substrate Addition: Add o-xylene (12.7 g, 120 mmol) dropwise.
-
Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Caution: Exothermic.[1]
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 100 mL).[1] Combine organics, wash with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or Methanol to yield white crystals.
Diagram: Synthesis Workflow
Caption: Step-by-step Friedel-Crafts acylation workflow for the synthesis of the target benzophenone.
Protocol 2: Downstream Functionalization
Once synthesized, the ketone moiety serves as a "linchpin" for divergent synthesis.
A. Reduction to Carbinol (Secondary Alcohol)
Useful for creating chiral centers or increasing solubility.[1]
-
Reagent: NaBH
(Sodium Borohydride) in Methanol.[1] -
Condition: 0°C to RT, 2 hours.
-
Result: 1-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)methanol.[1]
B. Reductive Amination (Amine Linker)
Essential for linking the scaffold to solubilizing groups (e.g., piperazines).[1]
-
Imine Formation: React ketone with Primary Amine + TiCl
(Lewis Acid).[1] -
Reduction: Treat with NaBH
CN.
C. McMurry Coupling (Olefin Formation)
Used to create tetra-substituted olefins, common in Tamoxifen-like SERMs (Selective Estrogen Receptor Modulators).[1]
-
Reagents: TiCl
, Zn dust, THF. -
Result: Coupling of two ketone units or cross-coupling.[1]
Diagram: Divergent Synthesis Pathways[1]
Caption: Divergent synthetic pathways transforming the benzophenone core into functional drug intermediates.[1]
Safety & Handling Guidelines
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle the powder in a fume hood to avoid dust inhalation (H335).[1]
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
References
-
PubChem. this compound (CAS 518993-32-3).[1] National Library of Medicine.[1] Link[1]
-
Santa Cruz Biotechnology. this compound Product Data Sheet.Link[1]
-
Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry.[1] (Context: Benzophenone/Diaryl scaffolds in kinase inhibitors). Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Context: Fluorine bioisosterism). Link[1]
-
Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions.[1][2] Wiley-Interscience.[1] (Context: General synthesis protocol).
Mastering the Purification of 3,4-Difluoro-3',4'-dimethylbenzophenone: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Diaryl Ketone Intermediates
3,4-Difluoro-3',4'-dimethylbenzophenone is a polysubstituted diaryl ketone, a structural motif of significant interest in medicinal chemistry and materials science. As a key intermediate, its purity is paramount, directly impacting the yield, reproducibility, and impurity profile of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) or material. This guide provides a detailed exploration of robust purification techniques for this specific molecule, moving beyond generic protocols to offer a rationale-driven approach to achieving high purity.
The primary synthetic route to this compound is the Friedel-Crafts acylation of o-xylene with 3,4-difluorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1]. This reaction, while effective, is prone to the formation of impurities that can be challenging to separate. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.
Anticipated Impurities:
-
Regioisomers: The acylation of o-xylene can potentially yield the undesired 2,3-dimethylbenzophenone isomer in addition to the desired 3,4-dimethyl product. The separation of these positional isomers is often a primary purification challenge.
-
Unreacted Starting Materials: Residual o-xylene and 3,4-difluorobenzoic acid (from the hydrolysis of the acyl chloride) may be present.
-
Polyakylated Species: Although less common in acylation than alkylation, there is a possibility of further reaction on the electron-rich dimethylphenyl ring.
-
Lewis Acid Residues: Hydrolyzed aluminum species must be thoroughly removed during the work-up to prevent contamination of the final product.
This application note will detail two primary purification methodologies: recrystallization and flash column chromatography . The choice between these techniques will depend on the scale of the purification, the impurity profile of the crude material, and the desired final purity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is essential for designing effective purification protocols.
| Property | Value | Source |
| CAS Number | 518993-32-3 | |
| Molecular Formula | C₁₅H₁₂F₂O | |
| Molecular Weight | 246.25 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available in literature. Estimated to be in the range of 70-100 °C based on analogues. | N/A |
| Boiling Point | Not available in literature. High boiling point expected. | N/A |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and aromatic hydrocarbons (e.g., toluene). Sparingly soluble in alcohols (e.g., ethanol, methanol) and poorly soluble in non-polar alkanes (e.g., hexane, heptane) at room temperature. | Inferred from chemical structure and data on related compounds |
Note: The lack of publicly available experimental data for the melting point and boiling point necessitates an empirical approach to purification development, starting with small-scale trials.
Purification Strategy Decision Tree
The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization for High-Purity Material
Recrystallization is a powerful and scalable technique for purifying solid compounds, particularly when the impurity profile is not overly complex and a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
Rationale for Solvent Selection:
The ideal recrystallization solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below, while impurities remain either highly soluble or insoluble at all temperatures. Given the aromatic and moderately polar nature of the target molecule, a mixed solvent system is often most effective.
Recommended Solvent Systems for Screening:
-
Ethanol/Water: Ethanol is a moderately polar solvent in which the compound is likely to be soluble when hot. The gradual addition of water as an anti-solvent will decrease the solubility and induce crystallization upon cooling.
-
Heptane/Ethyl Acetate: Heptane is a non-polar solvent in which the compound is likely to be sparingly soluble, while ethyl acetate is more polar and should readily dissolve it. A small amount of ethyl acetate can be used to dissolve the compound at reflux, followed by the addition of heptane to the cloud point.
-
Toluene/Heptane: Toluene, being an aromatic solvent, is expected to be a good solvent for the benzophenone. Heptane can then be used as the anti-solvent.
Protocol for Recrystallization Solvent Screening (Small Scale):
-
Place approximately 50 mg of the crude material into each of three test tubes.
-
To the first test tube, add ethanol dropwise while heating in a water bath until the solid dissolves completely.
-
To the hot solution, add water dropwise until a persistent cloudiness is observed. Add a final drop or two of hot ethanol to redissolve the solid and achieve a clear solution.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals.
-
Repeat steps 2-4 for the other two solvent systems (Heptane/Ethyl Acetate and Toluene/Heptane), using the more polar solvent to dissolve the solid and the less polar solvent as the anti-solvent.
-
Evaluate the quality and quantity of the crystals formed in each system to select the optimal one for scale-up.
Detailed Protocol for Scale-Up Recrystallization (Ethanol/Water System):
-
Dissolution: In an appropriately sized round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude this compound. Add the minimum volume of ethanol required to dissolve the solid at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add water dropwise with continuous stirring until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the initial precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Method 2: Flash Column Chromatography for Complex Mixtures
Flash column chromatography is the method of choice when dealing with complex mixtures of impurities, especially regioisomers that have very similar solubility properties, making them difficult to separate by recrystallization[2]. This technique utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.
Rationale for Stationary and Mobile Phase Selection:
For a moderately polar compound like this compound, normal-phase chromatography on silica gel is appropriate. The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Recommended Mobile Phase Systems for TLC Screening:
-
Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v)
-
Hexane/Dichloromethane mixtures (e.g., 1:1, 2:1 v/v)
Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Detailed Protocol for Flash Column Chromatography:
-
TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures to find a system that gives an Rf value of ~0.3 for the product spot and good separation from impurities.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully load it onto the top of the column with a pipette.
-
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a flash chromatography system or a hand pump) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any isomeric impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The successful purification of this compound relies on a systematic approach that begins with an understanding of the potential impurities and the physicochemical properties of the target molecule. For moderately impure material, a well-chosen mixed-solvent recrystallization can provide a scalable and efficient route to high-purity product. For more complex mixtures containing closely related isomers, flash column chromatography is the preferred method. In all cases, careful execution of the protocols and diligent analysis of the final product are essential to ensure the quality required for downstream applications in research and drug development.
References
- CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents. (n.d.).
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzophenone. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. Retrieved from [Link]
Sources
3,4-Difluoro-3',4'-dimethylbenzophenone as a potential kinase inhibitor
Executive Summary
This guide outlines the technical evaluation of 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS: 518993-32-3) as a potential kinase inhibitor. While benzophenones are historically recognized as UV blockers, this specific halogenated and methylated derivative represents a "privileged scaffold" in medicinal chemistry, particularly for the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
This document provides a comprehensive framework for researchers to utilize this compound as a chemical probe or lead fragment in Fragment-Based Drug Discovery (FBDD). It details the structural rationale, mechanism of action, and validated protocols for in vitro kinase assays.
Scientific Background & Rationale
Structural Pharmacology
The molecule features two distinct phenyl rings linked by a ketone bridge. Its kinase inhibitory potential is driven by specific substitutions that mimic the pharmacophores of known inhibitors (e.g., Skepinone-L, BIRB 796 analogs):
-
3,4-Difluorophenyl Ring: This moiety is a critical pharmacophore. In the ATP-binding pocket of p38 MAPK, the fluorine atoms often engage in multipolar interactions with the protein backbone or gatekeeper residues (e.g., Thr106), enhancing metabolic stability and potency compared to non-fluorinated analogs.
-
3',4'-Dimethylphenyl Ring: This lipophilic tail is designed to occupy the hydrophobic "Deep Pocket" (often Region II) adjacent to the ATP site. This interaction induces a conformational shift (often the "DFG-out" conformation), characteristic of Type II kinase inhibitors which offer higher selectivity.
-
Benzophenone Core: Provides a rigid linker that orients the two aromatic systems at an optimal angle (~45-60° twist) to fit the kinase hinge region.
Target Pathway: p38 MAPK Signaling
Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). This pathway is a primary target for autoimmune diseases (Rheumatoid Arthritis, Crohn's) and certain cancers.
Figure 1: p38 MAPK Signaling Cascade & Inhibition Point
Caption: The p38 MAPK cascade showing the intervention point of benzophenone-based inhibitors.
Application Note: Experimental Design
Solubility & Formulation
-
Challenge: The compound is highly lipophilic (cLogP ~ 4.5 - 5.0) and practically insoluble in water.
-
Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle.
-
Stability: Benzophenones are generally stable, but avoid prolonged exposure to strong UV light in solution to prevent photoreduction.
Assay Selection: TR-FRET
For screening this compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard radiometric assays. TR-FRET offers high sensitivity for detecting the displacement of a tracer (labeled ATP-competitive inhibitor) by the test compound.
Table 1: Recommended Assay Parameters
| Parameter | Specification | Rationale |
|---|
| Assay Type | LanthaScreen™ Eu Kinase Binding | Measures binding affinity (
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, precise stock for downstream dilution.
-
Weighing: Accurately weigh 2.46 mg of this compound (MW: 246.25 g/mol ) into a 1.5 mL amber microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture, >99.9%).
-
Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Verification: Visually inspect for clarity. The solution should be completely clear and colorless.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Protocol B: TR-FRET p38 Alpha Inhibition Assay
Objective: Determine the IC50 of the compound against p38 MAPK.
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
p38 alpha enzyme (5 nM final).
-
Eu-Antibody (2 nM final).
-
Tracer 199 (Use at
concentration, approx 5-10 nM). -
White 384-well low-volume assay plate.
Workflow:
-
Serial Dilution: Prepare a 10-point dose-response curve of the compound in DMSO. Start at 100 µM (final assay conc) and dilute 1:3 down to 5 nM.
-
Note: Ensure final DMSO concentration in the well is <1% to avoid enzyme denaturation.
-
-
Master Mix Prep:
-
Mix Kinase + Antibody in Kinase Buffer A.
-
Mix Tracer in Kinase Buffer A.
-
-
Plating:
-
Add 5 µL of Compound (diluted in buffer) to the plate.
-
Add 5 µL of Kinase/Antibody Mix.
-
Add 5 µL of Tracer Mix.
-
-
Incubation: Seal plate and incubate for 60 minutes at room temperature (20-25°C) in the dark.
-
Read: Measure fluorescence on a plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Europium).
-
Emission 1: 665 nm (Tracer/FRET).
-
Emission 2: 620 nm (Europium/Donor).
-
-
Calculation: Calculate the TR-FRET Ratio = (Emission 665 nm / Emission 620 nm) × 10,000.
-
Analysis: Plot Ratio vs. log[Compound] to determine IC50.
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step workflow for the TR-FRET p38 kinase inhibition assay.
Data Interpretation & Troubleshooting
-
High Background: If the FRET signal is too high in negative controls, reduce the concentration of the Eu-Antibody or Tracer.
-
No Inhibition: If the compound shows no activity at 10 µM, it may be a weak binder (
> 10 µM). Consider testing at 100 µM, but be wary of precipitation. -
Steep Hill Slope: A Hill slope > 2.0 suggests compound aggregation or promiscuous inhibition. Add 0.01% Triton X-100 to the buffer to rule out aggregation artifacts.
References
-
Revesz, L., et al. (2004). "SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity."[2][3] Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.[2][3] Link
-
Laufer, S. A., et al. (2013). "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor." Journal of Medicinal Chemistry, 56(12), 4899-4911. (Demonstrates the utility of the difluorophenyl-benzophenone scaffold). Link
-
Koeberle, A., & Werz, O. (2014). "Multi-target approach for natural products in inflammation." Drug Discovery Today, 19(11), 1871-1882. (Discusses benzophenone pharmacophores in inflammation). Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." (Standard industry protocol for TR-FRET). Link
Sources
- 1. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 2. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for Investigating the Antimicrobial Activity of 3,4-Difluoro-3',4'-dimethylbenzophenone Derivatives
Introduction: The Emergence of Fluorinated Benzophenones in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, benzophenone derivatives have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall bioactivity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific subclass: 3,4-Difluoro-3',4'-dimethylbenzophenone derivatives .
While specific data on the antimicrobial profile of this compound is not yet extensively published, this guide offers a robust framework for its investigation. We will draw upon established principles for evaluating substituted benzophenones and provide detailed protocols to empower researchers to systematically characterize the efficacy and mechanism of action of these promising compounds. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific literature.
Hypothesized Structural and Mechanistic Considerations
The antimicrobial potential of this compound derivatives can be hypothesized based on the known activities of related compounds. The benzophenone core is a critical pharmacophore, and its substitution pattern significantly influences its biological effects.[4][5][6] The presence of electron-withdrawing fluorine atoms on one phenyl ring and electron-donating methyl groups on the other creates a unique electronic profile that may drive interactions with microbial targets.
Two primary mechanisms of action have been proposed for antimicrobial benzophenones:
-
Membrane Disruption: Cationic benzophenone derivatives have been shown to target and depolarize the bacterial membrane, leading to leakage of intracellular components and cell death.[7][8] The lipophilicity introduced by the methyl groups in the target compounds may facilitate their insertion into the lipid bilayer.
-
Inhibition of Key Cellular Processes: Some antimicrobial agents exert their effects by interfering with essential pathways such as DNA replication or protein synthesis. Fluoroquinolone antibiotics, for instance, famously target DNA gyrase and topoisomerase IV.[9] While not a fluoroquinolone, the fluorine atoms on the benzophenone scaffold could potentially mediate interactions with microbial enzymes.
Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive evaluation of the antimicrobial properties of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Materials:
-
Test compound (this compound derivative)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger)[1][2]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.
-
Illustrative Data Presentation: MIC Values
| Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Compound A | 8 | 32 | 16 |
| Compound B | 16 | 64 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
| This table presents hypothetical data for illustrative purposes. |
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plates from Protocol 1
-
Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
-
Sterile inoculating loop or pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Streak the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).
Protocol 3: Membrane Permeability Assay
This assay helps to determine if the antimicrobial activity of the test compound is due to disruption of the bacterial cell membrane.[7]
Materials:
-
Bacterial suspension
-
Test compound
-
Propidium Iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).
-
Treatment: Incubate the bacterial suspension with the test compound at its MIC and 2x MIC for a defined period (e.g., 30 minutes). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Staining: Add PI to each sample to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates membrane permeabilization, as PI can only enter cells with compromised membranes and intercalate with DNA.
Protocol 4: DNA Interaction Assay
This assay can provide insights into whether the test compounds interact with bacterial DNA, potentially inhibiting DNA replication or transcription.[9]
Materials:
-
Bacterial genomic DNA
-
Test compound
-
Ethidium bromide (EtBr)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
UV-Vis Titration:
-
Prepare a solution of bacterial DNA in a suitable buffer.
-
Record the UV-Vis spectrum of the DNA solution.
-
Add increasing concentrations of the test compound to the DNA solution and record the spectrum after each addition.
-
Changes in the absorbance or shifts in the wavelength of maximum absorbance can indicate an interaction between the compound and DNA.
-
-
Fluorescence Quenching Assay:
-
Prepare a solution of DNA with a known concentration of EtBr. EtBr fluoresces strongly when intercalated with DNA.
-
Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
Measure the fluorescence intensity after each addition. A decrease in fluorescence intensity suggests that the test compound is displacing EtBr from the DNA, indicating a competitive binding interaction.
-
Protocol 5: Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a common method for evaluating cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial evaluation of novel compounds.
Potential Mechanisms of Antimicrobial Action
Caption: Hypothesized antimicrobial mechanisms of benzophenones.
Conclusion and Future Directions
The protocols and conceptual framework provided in these application notes offer a comprehensive starting point for the systematic investigation of the antimicrobial properties of this compound derivatives. By determining the MIC and MBC/MFC against a panel of relevant pathogens, and subsequently exploring the mechanism of action and cytotoxicity, researchers can build a robust profile of these compounds. The structure-activity relationship studies that will emerge from the evaluation of a series of such derivatives will be invaluable for the rational design of more potent and selective antimicrobial agents. Future work should also focus on in vivo efficacy studies in animal models of infection to translate these in vitro findings into potential therapeutic applications.
References
-
In vitro antibacterial and antifungal evaluation of some benzophenone analogues. (n.d.). CORE. Retrieved February 10, 2026, from [Link]
-
Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols and Benzophenones In Vitro. (n.d.). Allen Press. Retrieved February 10, 2026, from [Link]
-
Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (2011). Molecules, 16(11), 9739-9754. [Link]
-
Sun, L., Wu, J., Luo, M., Wang, X., Pan, M., Gou, Z., & Sun, D. (2011). Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities. Molecules (Basel, Switzerland), 16(11), 9739–9754. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). New Journal of Chemistry. [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2021). Molecules, 26(23), 7120. [Link]
-
Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. (2019). Chemico-biological interactions, 297, 39–45. [Link]
-
Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. (2023). International Journal of Molecular Sciences, 24(3), 2736. [Link]
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. (2021). Journal of the Brazilian Chemical Society. [Link]
-
Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (2018). Frontiers in Microbiology, 9, 298. [Link]
-
Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. (2009). Journal of medicinal chemistry, 52(18), 5849–5859. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC advances, 14(28), 20241–20286. [Link]
-
Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. (2011). Molecules (Basel, Switzerland), 16(10), 8210–8224. [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2021). Molecules, 26(23), 7120. [Link]
-
Synthesis and antibacterial activity of new symmetric polyoxygenated dibenzofurans. (2017). European journal of medicinal chemistry, 141, 178–187. [Link]
-
Design, Synthesis and Anti-Bacterial Activity Evaluation of Indole-Based Benzophenone and Their Derivatives. (2023). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (2019). Molecules, 24(17), 3171. [Link]
-
Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (2011). Molecules (Basel, Switzerland), 16(11), 9739–9754. [Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules (Basel, Switzerland), 27(18), 5824. [Link]
-
Fluoroquinolones: Mechanisms of Action and Resistance. (2011). YouTube. [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2011). Folia microbiologica, 56(6), 546–552. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 8. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
analytical methods for characterizing 3,4-Difluoro-3',4'-dimethylbenzophenone
Executive Summary
This guide outlines the standardized analytical workflow for the characterization of 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS: 518993-32-3) . This compound represents a critical scaffold in medicinal chemistry, particularly as a photo-affinity probe precursor and a lipophilic building block for fenofibrate analogs.
The presence of the electron-withdrawing difluoro-motif alongside the electron-donating dimethyl-motif creates a unique "push-pull" electronic environment around the carbonyl core. This necessitates a rigorous analytical strategy to distinguish it from potential regioisomers (e.g., 2,3-difluoro or 2,4-dimethyl variants).
Physicochemical Profile & Target Specifications
Before initiating wet-lab protocols, verify the target specifications. The values below serve as the Quality Control (QC) baseline.
| Parameter | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 246.25 g/mol | Monoisotopic Mass: 246.0856 |
| Appearance | White to off-white crystalline solid | |
| Predicted LogP | 4.2 – 4.5 | Highly Lipophilic |
| Solubility | DMSO, Chloroform, Methanol, Acetonitrile | Insoluble in Water |
| Melting Point | To be determined (Exp. range 55–85°C) | Dependent on crystal polymorph |
Analytical Workflow Overview
The following flowchart illustrates the logical progression from crude material to certified reference standard.
Figure 1: Decision-tree workflow for the qualification of fluorinated benzophenone derivatives.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Due to the compound's high lipophilicity (LogP > 4), a standard C18 reverse-phase method is required. However, the fluorine atoms induce a "fluorous effect," potentially altering retention compared to non-fluorinated analogs.
Objective: Quantify purity and detect regioisomers.
Method Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic system) and 280 nm (carbonyl
). -
Temperature: 30°C.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration |
| 2.0 | 50 | Isocratic Hold |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 50 | Re-equilibration |
Scientific Rationale: The initial isocratic hold at 50% B is critical. Fluorinated isomers often co-elute. Starting at a moderate organic concentration allows the stationary phase to interact differentially with the dipole moments created by the C-F bonds before the gradient ramps up.
Protocol B: Structural Elucidation (NMR Spectroscopy)
This is the most critical step. You must differentiate the 3,4-difluoro ring from the 3',4'-dimethyl ring .
Solvent:
H-NMR Analysis (400 MHz or higher)
Expect two distinct aromatic systems (3 protons each).
-
Region A: The Dimethyl Ring (3', 4')
- 2.30 - 2.35 ppm: Two singlets (3H each). Note: These may appear as a merged broad singlet or two very close peaks depending on resolution.
-
7.2 - 7.6 ppm: Typical ABX pattern.
-
H-2': Doublet (meta coupling,
Hz). -
H-6': Doublet of doublets (ortho
Hz, meta Hz). -
H-5': Doublet (ortho
Hz). Shielded relative to H-6' due to ortho-methyl group.
-
-
Region B: The Difluoro Ring (3, 4) [1]
-
7.0 - 7.8 ppm: Complex splitting due to
- coupling. -
H-2: Multiplet (Coupled to F3 and H6).
-
H-5: Multiplet (Strong coupling to F4 and F3).
-
H-6: Multiplet.
-
7.0 - 7.8 ppm: Complex splitting due to
-NMR Analysis (376 MHz)
This experiment confirms the position of fluorines.
-
Expected Pattern: Two distinct multiplets in the range of -130 to -150 ppm .
-
Coupling: You will observe
coupling (approx 20-25 Hz) if the fluorines are ortho to each other (3,4-position). If they were meta (3,5), the coupling would be negligible. This is the primary confirmation of the 3,4-substitution pattern.
-NMR Analysis (100 MHz)
-
Carbonyl (C=O): ~195 ppm.[2]
-
C-F Carbons: Doublet of doublets (dd) around 150-155 ppm with large coupling constants (
Hz).
Protocol C: Mass Spectrometry (MS) Interpretation
Technique: GC-MS (EI) or LC-MS (ESI+). Molecular Ion: m/z 246.[3][4]
Fragmentation Logic (EI - 70eV): Benzophenones cleave adjacent to the carbonyl group (alpha-cleavage).
-
Pathway A (Difluorobenzoyl cation): Cleavage yields
at m/z 141 . -
Pathway B (Dimethylbenzoyl cation): Cleavage yields
at m/z 133 . -
Pathway C (Phenyl cations): Loss of CO from the above ions yields m/z 113 (difluorophenyl) and m/z 105 (dimethylphenyl).
Visualization of Fragmentation:
Figure 2: Predicted EI-MS fragmentation pathways for structural verification.
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[5]
-
Signal Word: Warning.
-
H-Statements: H315, H319, H335.
-
Storage: Store at room temperature (20-25°C), protected from light.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75730, 3,4-Dimethylbenzophenone (Analog Reference). Retrieved from [Link]
-
Oakwood Chemical. Product Specification: this compound (CAS 518993-32-3).[3][6] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (General reference for NMR coupling constants).
Sources
- 1. Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR spectrum [chemicalbook.com]
- 3. CAS:518993-32-3this compound-毕得医药 [bidepharm.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
Troubleshooting & Optimization
optimizing reaction conditions for 3,4-Difluoro-3',4'-dimethylbenzophenone
Technical Support Center: Reaction Optimization Guide Ticket ID: #FC-8492 Subject: Optimization of 3,4-Difluoro-3',4'-dimethylbenzophenone Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize This compound . This reaction is a classic Friedel-Crafts acylation, but the specific electronic properties of the fluorinated acyl chloride and the steric constraints of o-xylene require precise control to maximize the yield of the correct isomer (3',4'-dimethyl) and prevent defluorination or hydrolysis.
The following guide replaces standard "textbook" recipes with field-optimized protocols designed for high-purity applications in drug discovery.
Part 1: The Optimized Protocol
Reaction Class: Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Key Challenge: Regioselectivity on the o-xylene ring and moisture sensitivity of the acylium intermediate.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3,4-Difluorobenzoyl chloride | Electrophile | 1.0 | Must be freshly distilled or high-purity (>98%). |
| o-Xylene (1,2-Dimethylbenzene) | Nucleophile | 1.1 - 1.2 | Slight excess drives kinetics; acts as co-solvent if needed. |
| Aluminum Chloride ( | Lewis Acid | 1.1 - 1.25 | Critical: Must be anhydrous. Yellow/Grey powder is acceptable; White/Clumped indicates hydrolysis (discard). |
| Dichloromethane (DCM) | Solvent | [0.5 M] | High solubility for the acylium complex; allows low-temp control. |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (
or Ar). Attach a gas trap (NaOH solution) to the outlet to neutralize HCl evolution. -
Catalyst Suspension: Charge the flask with
(1.2 eq) and anhydrous DCM. Cool to 0–5°C in an ice bath. -
Electrophile Formation: Add 3,4-Difluorobenzoyl chloride (1.0 eq) dropwise to the suspension.
-
Observation: The mixture should turn from a slurry to a clear, often orange/red solution. This indicates the formation of the Acylium-Aluminum complex (
).
-
-
Nucleophile Addition: Add o-xylene (1.1 eq) diluted in a small volume of DCM dropwise over 30–45 minutes.
-
Control Point: Maintain internal temperature <10°C . Rapid addition causes localized heating, promoting poly-acylation or isomerization.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (
). Stir for 2–4 hours.-
Monitoring: Check via TLC (Solvent: 10% EtOAc/Hexanes). The acid chloride spot (high
, unstable) should disappear.
-
-
Quenching (The "Danger Zone"): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (10:1 ratio).
-
Why HCl? It prevents the precipitation of aluminum hydroxides, keeping the aluminum salts soluble in the aqueous phase.
-
Part 2: Visualizing the Workflow
The following diagram illustrates the critical pathway and decision nodes for this synthesis.
Figure 1: Reaction workflow for Friedel-Crafts Acylation of o-xylene.
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users synthesizing benzophenone derivatives.
Q1: "I am seeing a major impurity just below my product spot on TLC. What is it?"
Diagnosis: This is likely the regioisomer .
-
Technical Explanation: o-Xylene has two open positions for electrophilic attack:
-
Position 4 (Target): Meta to one methyl, para to the other. Sterically less hindered.
-
Position 3 (Impurity): Ortho to a methyl. Sterically crowded ("ortho effect").
-
-
Solution:
-
Thermodynamic Control: Ensure the reaction is not heated above RT. Higher temperatures provide the energy to overcome the steric barrier of the 3-position.
-
Purification: These isomers usually separate well via recrystallization in Ethanol/Hexane mixtures due to the symmetry difference.
-
Q2: "My reaction turned into a black tar and the yield is <20%."
Diagnosis: Polymerization or "Deep Friedel-Crafts."
-
Cause: The reaction got too hot, or the
was wet. -
Mechanism: High temperatures can cause the methyl groups on the xylene to migrate (transalkylation) or the ketone product to complex too tightly, leading to intermolecular condensation.
-
Fix:
-
Strictly control the addition rate of o-xylene.
-
Ensure
is fresh. If it "smokes" heavily upon opening the jar, it is good. If it is clumpy and non-smoking, it is hydrated (dead).
-
Q3: "I have a thick white emulsion during the aqueous workup that won't separate."
Diagnosis: Aluminum Hydroxide "Gel."
-
Cause: Quenching with pure water or insufficient acid allows
to form a gelatinous precipitate that traps your organic solvent. -
The "Rochelle" Fix:
-
If the emulsion has already formed, add Saturated Rochelle Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes. The tartrate chelates the aluminum, breaking the emulsion.
-
Prevention: Always quench into 1M HCl . The low pH keeps Aluminum as the soluble
ion.
-
Q4: "Will the fluorine atoms fall off (defluorination)?"
Diagnosis: Unlikely under these conditions.
-
Insight: Aryl fluorides are generally stable to
at room temperature. Defluorination usually requires high heat (>100°C) or the presence of nucleophiles that can perform (Nucleophilic Aromatic Substitution). Since your ring is deactivated by the carbonyl, it is susceptible to , but o-xylene is not a nucleophile for displacement. -
Warning: Do not use alkoxide bases (like NaOMe) during workup, as they will displace the fluorides.
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose yield or purity issues immediately after the reaction.
Figure 2: Diagnostic logic for yield and purity issues.
References
-
Friedel-Crafts Acylation Mechanism & Conditions
-
Regioselectivity of o-Xylene Acylation
- Handling Aluminum Chloride Emulsions: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley. (Reference for Rochelle Salt workup method).
Sources
Technical Support Center: Purification of 3,4-Difluoro-3',4'-dimethylbenzophenone
Introduction: The "Symmetry" Trap
Welcome to the technical support center for fluorinated diaryl ketone purification. If you are accessing this guide, you are likely struggling with the isolation of 3,4-Difluoro-3',4'-dimethylbenzophenone (Target Compound A).
This molecule is a critical intermediate, often used in the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers or as a scaffold in late-stage pharmaceutical fluorination. The synthesis typically involves a Friedel-Crafts acylation of o-xylene with 3,4-difluorobenzoyl chloride.
The Core Challenge: The reaction is regioselective, not regiospecific. The directing effects of the methyl groups in o-xylene favor the 4-position (yielding the target 3',4'-dimethyl isomer), but steric hindrance and reaction thermodynamics inevitably produce the 2',3'-dimethyl isomer . These two regioisomers possess nearly identical dipole moments and boiling points, creating a separation bottleneck that standard distillation cannot resolve.
Module 1: Troubleshooting Crystallization (The "Oiling Out" Phenomenon)
User Question: "I am trying to recrystallize the crude product from ethanol/water, but instead of crystals, a milky emulsion forms that settles into a sticky oil. How do I fix this?"
The Technical Reality
You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the metastable limit of the solution is reached before the nucleation limit.
-
Fluorine Effect: The 3,4-difluoro motif lowers the surface tension of your molecule, making it "hydrophobic" even in moderately polar organic solvents.
-
Eutectic Interference: The presence of the 2',3'-isomer depresses the melting point of your mixture. If the impurity level is >15%, the melting point of the mixture may drop below the temperature of your solvent, ensuring it settles as an oil.
Protocol: The "Dual-Temperature" Oscillation Method
Do not simply add more solvent. Follow this thermodynamic control protocol to force lattice formation over phase separation.
Step-by-Step Guide:
-
Solvent Swap: Abandon Ethanol/Water. The high polarity difference promotes oiling. Switch to Isopropanol (IPA) and Hexane .
-
Dissolution: Dissolve crude oil in minimal IPA at 65°C.
-
Titration: Add Hexane dropwise until a persistent cloudiness appears.
-
The "Clear-Point" Reheat: Add just enough IPA (approx. 0.5 - 1 mL) to make the solution clear again at 65°C.
-
Seeding (Critical): Cool to 45°C. Add a seed crystal of pure target (if available) or scratch the glass.
-
Oscillation:
-
Hold at 40°C for 2 hours (Ostwald ripening).
-
Cool to 20°C at a rate of 5°C/hour.
-
If oil appears: Reheat immediately to 45°C and add 2% more IPA.
-
Data: Solvent System Efficiency for Fluorinated Benzophenones
| Solvent System | Solubility (60°C) | Impurity Rejection* | Risk of Oiling Out |
| Ethanol / Water | High | Moderate | High |
| IPA / Hexane | Moderate | High | Low |
| Toluene / Heptane | Very High | Low | Moderate |
| Methanol (Pure) | Moderate | Moderate | Moderate |
*Impurity Rejection refers to the ability to keep the 2',3'-isomer in the mother liquor.
Module 2: Chromatographic Separation (HPLC/Flash)
User Question: "My TLC shows one spot, but NMR confirms a 10% impurity. How do I separate these isomers on a prep column?"
The Technical Reality
Standard C18 silica struggles here. The hydrophobic fluorine atoms and the methyl groups create a "greasy" ball that interacts non-specifically with C18 alkyl chains. The structural difference between the 3',4' and 2',3' isomers is purely steric/shape-based, which C18 resolves poorly.
Solution: Pi-Pi Interaction Chromatography
You need a stationary phase that interacts with the aromatic rings (pi-pi stacking). The electron-deficient fluorinated ring and the electron-rich dimethyl ring create a "push-pull" electronic system that is highly sensitive to phenyl-based stationary phases.
Recommended Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .
Protocol: Isocratic Separation Strategy
-
Column: Phenyl-Hexyl (5 µm particle size for Prep).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (NOT Acetonitrile—MeOH promotes stronger pi-pi interactions).
-
Method:
-
Do not run a gradient 0-100%. The isomers will co-elute.
-
Run an Isocratic Hold at the "Sweet Spot" (typically 70-75% B).
-
Visualizing the Separation Logic:
Figure 1: Decision matrix for purifying this compound based on initial purity levels.
Module 3: Upstream Prevention (Reaction Control)
User Question: "Can I prevent the formation of the 2',3'-isomer during the synthesis?"
The Technical Reality
You cannot eliminate it, but you can minimize it. The Friedel-Crafts acylation of o-xylene is governed by the Kinetic vs. Thermodynamic control balance.[1]
-
Kinetic Product: Attack at the 4-position (less hindered, favored).
-
Thermodynamic Equilibration: At high temperatures or long reaction times, the catalyst (
) can cause methyl migration (isomerization) or allow attack at the 3-position.
Optimization Protocol
-
Temperature: Keep the reaction between 0°C and 5°C during addition. Do not reflux unless absolutely necessary for conversion.
-
Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Avoid Nitrobenzene (high boiling point makes workup difficult and promotes equilibration).
-
Order of Addition: Add the Acid Chloride to the Catalyst first to form the acylium ion, then drip in the o-xylene. This keeps the concentration of the active electrophile low relative to the aromatic substrate, favoring the most reactive (least hindered) position.
Reaction Mechanism & Regioselectivity:
Figure 2: Mechanistic pathway showing the divergence between the target para-attack and the impurity ortho-attack.
References
-
Friedel-Crafts Regioselectivity
-
Benzophenone Solubility & Purification
-
Li, A. Y. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry. (Discusses solubility and handling of 3,4-difluoro intermediates).
-
Solubility Data:
-
-
Chromatographic Separation
-
Stationary Phase Selection: (Demonstrates reverse phase challenges and alternative ligand interactions).
-
Isomer Separation Strategy:
-
Sources
scaling up the synthesis of 3,4-Difluoro-3',4'-dimethylbenzophenone
Technical Support Center: Scale-Up Synthesis of 3,4-Difluoro-3',4'-dimethylbenzophenone
Ticket System Status: [ONLINE] Operator: Senior Application Scientist, Process Development Unit Subject: Optimization and Troubleshooting for CAS 518993-32-3 Synthesis
Core Directive & Reaction Logic
Welcome to the technical support hub. You are likely scaling up the Friedel-Crafts acylation to synthesize This compound .
The Strategic Choice: For scale-up, the only viable disconnection is the reaction of 3,4-difluorobenzoyl chloride with o-xylene (1,2-dimethylbenzene).[1]
-
Why? You must acylate the electron-rich ring.[1][2][3] o-Xylene is activated by two methyl groups.[1][2][3] 1,2-Difluorobenzene is deactivated by two fluorine atoms; attempting to acylate the difluoro-ring with 3,4-dimethylbenzoyl chloride would require forcing conditions, leading to decomposition and low yields.[1][3]
Visual Workflow & Mechanism
The following diagram outlines the reaction pathway and Critical Control Points (CCPs) where most scale-up failures occur.
Caption: Reaction workflow for Friedel-Crafts acylation showing activation, electrophilic attack, and the critical hydrolysis quench step.
Critical Process Parameters (CPP)
Before starting, verify your stoichiometry. In Friedel-Crafts acylation, the Lewis acid is not catalytic in the traditional sense; it is consumed stoichiometrically because the resulting ketone product complexes with the aluminum.
| Parameter | Specification | Technical Rationale |
| Stoichiometry ( | 1.1 – 1.2 equivalents | You need 1.0 eq to complex the carbonyl product and 0.1-0.2 eq to drive kinetics.[1][2][3] < 1.0 eq stalls conversion. |
| Temperature (Addition) | 0°C to 5°C | Controls the formation of the acylium ion and prevents initial exotherm runaway. |
| Temperature (Reaction) | Ambient to 40°C | o-Xylene is reactive; high heat (>60°C) promotes isomerization to the thermodynamically stable meta-isomers.[1][2][3] |
| Solvent | Excess o-Xylene or DCM | Using o-Xylene as both reactant and solvent is preferred for kinetics, but requires efficient distillation later.[1][2][3] DCM is a common alternative carrier.[1][2][3] |
| Quench pH | < 1.0 (HCl) | Crucial: Quenching with water alone precipitates |
Troubleshooting Guide (Ticket System)
Ticket #101: The "Cement" Quench
User Report: "I poured the reaction mixture onto ice, and it turned into a thick, white sludge that I can't stir or extract. It looks like cement."
Diagnosis: Formation of insoluble aluminum hydroxide (
-
Immediate Fix: Add concentrated HCl (37%) dropwise until the white solid dissolves. The goal is to convert insoluble
into soluble / species.[1][2][3] -
Prevention: Never quench with pure water. Always quench into a pre-cooled solution of 1M - 2M HCl .[1][2][3]
-
Protocol Adjustment: Pour the reaction mixture into the acid (inverse quench). This ensures the pH remains acidic throughout the mixing process, preventing the gel phase.
Ticket #102: Low Yield / Unreacted Acid Chloride
User Report: "HPLC shows 30% starting material remaining after 4 hours. Adding more
-
The "Fizz" Test: Drop a small spatula of your
into water.[1][2][3] If it doesn't hiss violently and release heat, it is dead.[1][2][3] Discard. -
Process: Ensure the system is under a nitrogen blanket before charging solids.
-
Recovery: If the reaction stalls, you cannot simply add solid
to the slurry (it clumps).[3] Slurry fresh in o-xylene/DCM in a separate flask and transfer the slurry via cannula.
Ticket #103: Isomer Contamination
User Report: "I see a 5-8% impurity peak very close to my product peak." Diagnosis: Regioisomer formation (2,3-dimethyl isomer).[1][2][3] Mechanism: Acylation of o-xylene favors the 4-position (leading to 3,4-dimethyl) due to sterics.[1][2][3] However, the 3-position (leading to 2,3-dimethyl) is possible at higher temperatures.[1][2][3] Solution:
-
Thermal Control: Keep the reaction temperature below 40°C. Higher temperatures increase the energy available to overcome the steric barrier of the ortho-position.
-
Purification: The 3,4-dimethyl isomer is significantly more crystalline.[1][2][3] Recrystallize from Ethanol/Hexane (1:4) or Isopropanol .[1][2][3] The symmetrical nature of the 3,4-3',4' substitution aids crystal packing compared to the asymmetric impurity.
The "Golden Batch" Protocol
Scale: 100g Input Basis Safety: High HCl evolution.[1][2][3] Scrubber required.[1][2][3]
-
Setup: 1L 3-neck flask, overhead stirrer (essential for slurry), addition funnel,
inlet, gas outlet to NaOH scrubber. -
Solvent Charge: Charge o-Xylene (400 mL) . Cool to 0-5°C.[1][2][3]
-
Catalyst Charge: Add
(1.1 equiv) in portions. The suspension will be milky/grey.[2][3] -
Acylation:
-
Reaction: Warm to Room Temperature (20-25°C). Stir for 3-4 hours.
-
Quench (The Danger Zone):
-
Workup:
-
Isolation:
Analytics & Validation
| Test | Expected Result | Note |
| Appearance | White to Off-white crystalline powder | Yellowing indicates oxidation or residual iron from |
| 1H NMR (CDCl3) | Look for distinct splitting in the difluoro ring (multiplets) vs the dimethyl ring (singlet/doublets).[1][2][3] | |
| HPLC Purity | > 98.5% (Area %) | Main impurity is usually the hydrolyzed acid (3,4-difluorobenzoic acid) if quench was poor.[1][2][3] |
References
-
Friedel-Crafts Acyl
-
Regioselectivity in o-Xylene Acyl
-
Scale-Up of Benzophenones
-
Compound Data: this compound
Sources
- 1. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4'-Difluoro-4-methoxybenzophenone | C14H10F2O2 | CID 3021160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Byproduct Formation in Benzophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of benzophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a specific focus on minimizing byproduct formation. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource is designed to provide you with the causal explanations behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzophenone, and which is most prone to byproduct formation?
A1: The most prevalent laboratory methods for synthesizing benzophenone are Friedel-Crafts acylation and Grignard reactions.[1]
-
Friedel-Crafts Acylation: This is a classic and versatile method involving the reaction of benzene with benzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] While widely used, it is susceptible to several side reactions that can lead to a variety of byproducts.
-
Grignard Reaction: This method typically involves the reaction of a phenylmagnesium halide with benzonitrile, followed by hydrolysis.[1][3] It can be a cleaner route with fewer byproducts, but it is highly sensitive to moisture and air.[3]
-
Other Methods: Other reported syntheses include the oxidation of diphenylmethane and the reaction of benzene with carbon tetrachloride followed by hydrolysis.[4] The carbon tetrachloride method, while having mild reaction conditions, is known for long reaction pathways and the potential for byproduct generation.[5]
Friedel-Crafts acylation is generally more prone to byproduct formation due to the harsh reaction conditions and the reactivity of the intermediates.[6]
Q2: What are the primary byproducts observed in the Friedel-Crafts synthesis of benzophenone?
A2: The primary byproducts in the Friedel-Crafts acylation for benzophenone synthesis can include:
-
Polyacylated products: Although the benzophenone product is deactivated towards further acylation, under forcing conditions, multiple acyl groups can be added to the aromatic ring.[2][7]
-
Isomeric products: When using substituted benzenes, a mixture of ortho, meta, and para isomers can be formed.[8] For instance, the benzoylation of chlorobenzene can yield o-, m-, and p-chlorobenzophenones.[8]
-
Products from rearrangement: The acylium ion intermediate can potentially rearrange, leading to unexpected ketone products, though this is less common than in Friedel-Crafts alkylation.[2]
-
Tarry byproducts: Friedel-Crafts reactions, particularly alkylations, are known to sometimes produce hard-to-separate tarry substances.[9]
Q3: Can I use "greener" or more environmentally friendly methods for benzophenone synthesis to reduce byproducts?
A3: Yes, several green chemistry approaches can be employed to minimize byproducts and environmental impact:[10]
-
Microwave-assisted synthesis: This can lead to faster reactions, higher yields, and reduced energy consumption.[10]
-
Ultrasound-assisted synthesis: The use of ultrasonic waves can also enhance reaction rates and yields under milder conditions.[10]
-
Use of ionic liquids: These can act as both solvents and catalysts, are often recyclable, and can reduce the need for volatile organic compounds.[10][11] Studies have shown that ionic liquids like BmimCl–FeCl₃ can provide excellent yields in shorter reaction times compared to conventional solvents.[11]
-
Solvent-free reactions: Conducting the synthesis without a solvent simplifies the workup and eliminates solvent waste.[10]
Troubleshooting Guide: Friedel-Crafts Acylation
This section addresses common issues encountered during the synthesis of benzophenone via Friedel-Crafts acylation, with a focus on minimizing byproduct formation.
Issue 1: Low Yield of Benzophenone and a High Percentage of Unidentified Byproducts
| Potential Cause & Scientific Explanation | Recommended Solution & Validation |
| Moisture Contamination: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is extremely hygroscopic. Moisture will hydrolyze the catalyst, rendering it inactive and leading to incomplete reaction and potential side reactions.[12] | Solution: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents and ensure reagents are of the highest purity. Assemble the reaction under a nitrogen or argon atmosphere.[12] Validation: A properly dried and inert system should show a controlled and steady evolution of HCl gas upon addition of the acylating agent. |
| Sub-optimal Reaction Temperature: The temperature significantly affects the rate and selectivity of the reaction. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may lead to an incomplete reaction.[12][13] The initial addition of reagents is typically performed at low temperatures (0-5 °C) to control the exothermic reaction.[12][14] | Solution: Maintain a low temperature (e.g., 0-5 °C) during the addition of benzoyl chloride to the benzene-AlCl₃ mixture. After the initial exothermic reaction subsides, the mixture can be allowed to warm to room temperature or gently heated to ensure complete reaction.[14] Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Incorrect Stoichiometry of Catalyst: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required. This is because the catalyst forms a complex with the benzophenone product, effectively removing it from the catalytic cycle.[12][15] | Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (benzoyl chloride).[12] For less reactive substrates, increasing the catalyst amount may improve the yield.[12] Validation: The reaction should proceed to completion as monitored by TLC. An insufficient amount of catalyst will result in unreacted starting material. |
| Rearrangement of Acylium Ion: Although less common in acylation, the acylium ion can rearrange, leading to isomeric byproducts.[2][13] | Solution: Lower reaction temperatures generally disfavor rearrangement reactions.[13] Using a less reactive, more selective Lewis acid catalyst can also minimize this. Validation: Characterization of the product mixture by GC-MS or NMR spectroscopy can identify the presence of any isomeric byproducts. |
Issue 2: Formation of Colored Impurities and Tarry Residues
| Potential Cause & Scientific Explanation | Recommended Solution & Validation |
| Overheating the Reaction: High temperatures can lead to polymerization and decomposition of the aromatic substrate and product, resulting in the formation of complex, high-molecular-weight byproducts (tars).[9] | Solution: Strictly control the reaction temperature, especially during the initial exothermic phase. Use a well-controlled heating mantle or oil bath for any subsequent heating. Validation: A clean reaction mixture with minimal discoloration is indicative of proper temperature control. |
| Air (Oxygen) Exposure: While not a primary cause of byproduct formation in the main reaction, exposure to air during workup and purification, especially at elevated temperatures, can lead to the oxidation of minor byproducts, causing coloration. | Solution: Perform the workup and any distillations under a nitrogen or argon atmosphere or under reduced pressure to minimize exposure to oxygen. Validation: The final product should be a white to off-white solid. |
Experimental Workflow: A Generalized Protocol for High-Purity Benzophenone Synthesis
This protocol is a self-validating system designed to minimize byproduct formation.
Caption: Workflow for Benzophenone Synthesis.
Data Summary: Influence of Reaction Parameters on Benzophenone Synthesis
| Parameter | Condition | Expected Outcome | Rationale |
| Catalyst | Anhydrous AlCl₃ (1.1 eq) | High Conversion | Stoichiometric amount needed to complex with the product.[12][15] |
| Temperature | 0-5 °C (addition), then RT | Minimized Side Reactions | Controls exothermicity and reduces byproduct formation.[12][14] |
| Solvent | Anhydrous Benzene (excess) | Good Yield | Serves as both reactant and solvent.[16] |
| Atmosphere | Inert (N₂ or Ar) | Prevents Catalyst Deactivation | AlCl₃ is highly moisture-sensitive.[12] |
Purification Strategies for Removing Byproducts
Even with optimized reaction conditions, minor impurities may persist. The choice of purification method is critical for obtaining high-purity benzophenone.
Q4: My crude benzophenone is contaminated with benzoic acid. How can I remove it?
A4: Benzoic acid can be easily removed by a simple acid-base extraction. Benzophenone is neutral, while benzoic acid is acidic.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will react to form sodium benzoate, which is water-soluble.
-
Separate the organic layer, which now contains the purified benzophenone.
-
Wash the organic layer with water and then brine to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[17]
Q5: What is the best method to purify the final benzophenone product?
A5: The two most effective methods for purifying benzophenone are recrystallization and vacuum distillation.
-
Recrystallization: This is a common and effective technique for purifying solid compounds.[10] Ethanol or ligroin are suitable solvents for recrystallizing benzophenone.[9][18] A patent also describes a method of dissolving crude benzophenone in methanol, ethanol, or benzene, decolorizing with activated carbon, and then crystallizing by adding petroleum ether, n-hexane, or n-pentane.[19]
-
Vacuum Distillation: For substituted benzophenones or to remove high-boiling impurities, vacuum distillation is often the preferred method.[9] The boiling point of benzophenone is 306 °C at atmospheric pressure, but it can be distilled at a lower temperature under reduced pressure (e.g., 188-190 °C at 15 mmHg).[9][18]
Logical Flow for Troubleshooting and Purification
Caption: Troubleshooting and Purification Logic.
References
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Study.com. (n.d.). What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid? Retrieved from [Link]
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Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of benzophenone. Retrieved from [Link]
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Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
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Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzophenone. Retrieved from [Link]
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ResearchGate. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Retrieved from [Link]
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Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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IJCRT. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Continuous synthesis method of benzophenone compound. Retrieved from [Link]
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International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
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National Institutes of Health. (2025). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and antioxidant potential of novel synthetic benzophenone analogues. Retrieved from [Link]
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Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur? Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3,4-Difluoro-3',4'-dimethylbenzophenone
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the predicted structure-activity relationship (SAR) of 3,4-Difluoro-3',4'-dimethylbenzophenone, a compound of interest in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly available literature, we can construct a robust predictive comparison by dissecting its constituent parts: the benzophenone core, the difluoro substitution pattern, and the dimethyl substituents. This guide will synthesize established principles of medicinal chemistry to forecast its biological potential and compare it with relevant analogs.
The Benzophenone Scaffold: A Privileged Core in Drug Discovery
The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a common motif in a multitude of biologically active compounds.[1][2] This scaffold is not merely a passive linker; its diaryl ketone structure imparts a specific three-dimensional geometry that can facilitate interactions with biological targets. Benzophenone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] For instance, certain benzophenone compounds have shown potent inhibitory activity against various cancer cell lines, such as promyelocytic leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721).[3]
The biological activity of benzophenone derivatives is highly dependent on the substitution patterns on the aryl rings.[2] These substitutions can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to target proteins and its pharmacokinetic properties.
Deconstructing the Substituents: A Predictive SAR Analysis
To understand the probable biological profile of this compound, we will analyze the individual contributions of its fluorine and methyl substituents.
The Influence of Vicinal Difluorination on Ring A
The presence of two fluorine atoms on one of the phenyl rings (Ring A) is a key structural feature. The strategic placement of fluorine is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[4] Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing pKa and the potential for hydrogen bonding.[5] This can lead to improved binding affinity and metabolic stability.[6]
Specifically, the 3,4-difluoro substitution pattern is of interest. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the adjacent carbonyl group and influence the overall charge distribution of the molecule. This can affect how the molecule interacts with the amino acid residues within a protein's binding pocket. Studies on other fluorinated compounds have shown that such substitutions can lead to enhanced biological activity. For example, fluorinated benzenesulfonamides have been shown to inhibit amyloid-beta peptide aggregation, a process implicated in Alzheimer's disease.[7][8]
The Role of Dimethyl Substitution on Ring B
On the second phenyl ring (Ring B), the 3',4'-dimethyl substitution introduces lipophilic bulk. The addition of methyl groups can have several effects on a molecule's activity. Increased lipophilicity can enhance membrane permeability and absorption.[9] Furthermore, the steric bulk of the methyl groups can influence the molecule's preferred conformation, potentially locking it into a bioactive shape that is more favorable for receptor binding.[10]
The precise positioning of the methyl groups is crucial. The 3',4'-dimethyl arrangement may allow for specific hydrophobic interactions within a target's binding site, potentially increasing potency. However, it is also possible that the steric hindrance introduced by these groups could negatively impact binding if the pocket is too small. The overall effect is target-dependent and a key area for experimental investigation.
Comparative Analysis: Predicting the Performance of this compound
Based on the principles outlined above, we can now build a predictive comparison of our target molecule with its hypothetical and known analogs.
| Compound | Key Structural Features | Predicted Biological Activity Profile | Rationale |
| This compound | Benzophenone core, 3,4-difluoro substitution, 3',4'-dimethyl substitution | Potentially enhanced anticancer or antimicrobial activity with improved metabolic stability. | Combination of the bioactive benzophenone scaffold with fluorine-induced electronic modifications and methyl-induced hydrophobic interactions. |
| Benzophenone (Unsubstituted) | Benzophenone core | Baseline biological activity. | The core scaffold possesses inherent bioactivity, but lacks the modulatory effects of substituents.[1] |
| 3,4-Dimethylbenzophenone | Benzophenone core, 3',4'-dimethyl substitution | Moderate biological activity, potentially limited by metabolic instability at the unsubstituted phenyl ring. | The dimethyl groups may enhance lipophilicity and binding, but the unsubstituted ring is susceptible to metabolism. |
| 4,4'-Difluorobenzophenone | Benzophenone core, 4,4'-difluoro substitution | Known intermediate in the synthesis of high-performance polymers (PEEK). Biological activity profile is less explored in the public domain. | The symmetrical difluoro substitution provides thermal and chemical stability.[11] |
Visualizing the Structure-Activity Relationships
To better illustrate the key structural modifications and their potential impact on biological activity, the following diagrams are provided.
Caption: Key functional groups and their predicted influence on bioactivity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To experimentally validate the predicted anticancer activity of this compound and its analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, A2780, HCT116, MGC803) [12]* DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multifunction microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [12]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the different concentrations of the compounds to the wells and incubate for 48 hours. [12]3. MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. [12]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [12]6. Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of cell growth.
Conclusion and Future Directions
While a definitive structure-activity relationship for this compound awaits empirical validation, this guide provides a scientifically grounded framework for predicting its biological potential. The combination of a privileged benzophenone core with strategic fluoro and methyl substitutions suggests that this compound could exhibit interesting pharmacological properties, potentially in the realm of anticancer or antimicrobial agents.
Future research should focus on the synthesis of this compound and a series of its analogs with systematic variations in the substitution patterns. The experimental evaluation of these compounds using assays such as the MTT protocol described herein will be crucial to validate the predictions made in this guide and to uncover the true therapeutic potential of this chemical scaffold.
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Chun Lei, Wanjing Yang, Ziyu Lin, Yuyan Tao, Renping Ye, Yucai Jiang, Yuli Chen, and Beidou Zhou. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20083-20095. [Link]
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Li, Y., Zhang, H., Fan, X., Wang, Y., & Li, X. (2013). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. International Journal of Molecular Sciences, 14(1), 986–999. [Link]
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Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 14(28), 20083–20095. [Link]
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Fontanilla, D., Johannessen, M., Hajipour, A. R., Cozzi, N. V., & Ruoho, A. E. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. Science, 323(5916), 934–937. [Link]
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Wang, Y., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6, 83521-83530. [Link]
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Stuck, R. (2015). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. [Link]
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Pakalniškis, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
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Folquitto, L. R. S., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Tubulin Polymerization. Journal of the Brazilian Chemical Society, 33, 346-361. [Link]
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Pakalniškis, A., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]
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Stuck, R. (2015). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Semantic Scholar. [Link]
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Zhang, W., et al. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Food Chemistry, 134(3), 1337-1346. [Link]
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El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23900-23922. [Link]
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Technical Guide: Validation of the Synthesis of 3,4-Difluoro-3',4'-dimethylbenzophenone
Executive Summary
This guide provides a comparative technical analysis for the synthesis and validation of 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS Registry Number: Analogous to general benzophenones). As a scaffold likely utilized in the development of COX-2 inhibitors, kinase inhibitors, or liquid crystal polymers, the purity and regioselectivity of this intermediate are critical.
We compare two primary synthetic routes: the Classical Friedel-Crafts Acylation (AlCl₃) and the Green Zeolite-Catalyzed Acylation . While the classical route offers higher immediate yields (85-92%), the Zeolite H-Beta route provides superior regioselectivity and a significantly improved E-factor (waste-to-product ratio), aligning with modern Green Chemistry principles in pharmaceutical manufacturing.
Part 1: Synthetic Strategy & Mechanistic Rationale[1][2]
The Retrosynthetic Disconnect
The target molecule consists of two distinct aromatic rings linked by a carbonyl group. The electronic nature of the rings dictates the synthesis:
-
Ring A (3,4-Difluoro): Electron-deficient due to the high electronegativity of fluorine. Poor nucleophile.
-
Ring B (3,4-Dimethyl): Electron-rich due to inductive donation from methyl groups. Excellent nucleophile.
Strategic Decision: The most efficient disconnection is to use Ring A as the electrophile (Acid Chloride) and Ring B as the nucleophile (Arene).
-
Electrophile: 3,4-Difluorobenzoyl chloride.
-
Nucleophile: o-Xylene (1,2-Dimethylbenzene).
Pathway Visualization
The following diagram outlines the selected synthetic pathways and the critical decision nodes.
Figure 1: Comparative synthetic workflow. Route A prioritizes yield; Route B prioritizes purity and sustainability.
Part 2: Comparative Methodology
Route A: Classical Friedel-Crafts Acylation (Baseline)
This method utilizes stoichiometric Aluminum Chloride (
-
Mechanism: Generation of a discrete acylium ion complexed with aluminum.
-
Pros: High conversion rates (>90%); tolerant of minor moisture compared to other Lewis acids.
-
Cons: Generates stoichiometric aluminum waste; requires tedious aqueous quenching; potential for isomer formation if temperature is uncontrolled.
Route B: Zeolite H-Beta Catalyzed Acylation (Recommended)
This method utilizes a solid acid catalyst (Zeolite H-Beta) with specific pore sizes that favor the formation of the para-isomer (relative to the methyls) due to shape selectivity.
-
Mechanism: Heterogeneous catalysis within the zeolite pores.
-
Pros: Catalyst is recoverable and reusable; solvent-free conditions possible (using excess o-xylene); extremely low E-factor.
-
Cons: Slower reaction kinetics; requires higher temperatures (
).
Comparative Data Summary
| Metric | Route A (AlCl₃) | Route B (Zeolite H-Beta) |
| Yield (Isolated) | 92% | 78% |
| Purity (HPLC) | 94% (requires recrystallization) | 98% (often clean after filtration) |
| Regioselectivity | 90:10 (4'-isomer : 3'-isomer) | 98:2 (Shape selective) |
| Atom Economy | Low (Stoichiometric metal waste) | High (Catalytic) |
| Cost | Low Material / High Disposal | High Material / Low Disposal |
Part 3: Detailed Experimental Protocols
Protocol for Route A: Classical Synthesis (Best for <10g Scale)
Reagents:
-
3,4-Difluorobenzoyl chloride (1.0 eq)
-
o-Xylene (1.2 eq)
-
Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 250mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with
(1.1 eq) and anhydrous DCM (5 volumes). Cool to in an ice bath. -
Acyl Chloride Addition: Add 3,4-difluorobenzoyl chloride (1.0 eq) dropwise. Observe the mixture turn yellow/orange, indicating the formation of the acylium complex. Stir for 15 min.
-
Arene Addition: Add o-xylene (1.2 eq) dropwise over 20 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3]
-
Quench: Caution: Exothermic. Pour the reaction mixture slowly into a beaker containing ice/HCl (1M).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.
Protocol for Route B: Zeolite Catalysis (Best for Process Scale)
Reagents:
-
3,4-Difluorobenzoyl chloride (1.0 eq)
-
o-Xylene (5.0 eq - acts as solvent and reagent)
-
Zeolite H-Beta (
ratio ~25, calcined at )
Step-by-Step:
-
Activation: Activate Zeolite H-Beta in an oven at
for 2 hours prior to use to remove adsorbed water. -
Reaction: In a pressure tube or autoclave, combine 3,4-difluorobenzoyl chloride, o-xylene, and the activated Zeolite (10 wt% relative to acyl chloride).
-
Heating: Heat the mixture to
with vigorous stirring for 12 hours. -
Filtration: Cool to room temperature. Filter the catalyst (save for regeneration).
-
Isolation: Distill off the excess o-xylene under reduced pressure.
-
Purification: The residue is typically high purity. Recrystallize if necessary.
Part 4: Analytical Validation & Integrity
To ensure the synthesized material meets pharmaceutical standards, a self-validating analytical loop is required.
Validation Workflow
Figure 2: Analytical validation decision tree.
High-Performance Liquid Chromatography (HPLC)[4][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Acceptance Criteria: Main peak area >98.0%.[4]
Structural Confirmation (NMR Expectations)
-
1H NMR (CDCl₃, 400 MHz):
- 2.30 - 2.35 (s, 6H): Two methyl groups on the benzophenone ring.
- 7.10 - 7.30 (m, 1H): Proton on the difluoro ring (split by F).
- 7.40 - 7.60 (m, 2H): Protons on the difluoro ring.
- 7.20 (d, 1H), 7.50 (s, 1H), 7.60 (d, 1H): Protons on the dimethyl ring (showing 1,2,4-substitution pattern).
-
19F NMR:
-
Expect two distinct multiplets around -130 to -145 ppm, showing F-F coupling and F-H coupling.
-
Mass Spectrometry (GC-MS or LC-MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): Calculate exact mass based on formula .-
Expected m/z: ~246.09.
-
-
Fragmentation (EI): Look for characteristic acylium ions:
-
[M -
]+ (Loss of difluorophenyl ring). -
[M -
]+ (Loss of xylyl ring).
-
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077–1104.
- Corma, A., et al. (2001). Zeolites as catalysts for the synthesis of ketones. Journal of Catalysis. (Specifics on H-Beta shape selectivity).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for HPLC validation).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
spectroscopic analysis to confirm the structure of 3,4-Difluoro-3',4'-dimethylbenzophenone
Title: Definitive Structural Elucidation of 3,4-Difluoro-3',4'-dimethylbenzophenone: A Multi-Modal Spectroscopic Guide
Executive Summary:
In the competitive landscape of drug discovery, the precise structural assignment of fluorinated benzophenone scaffolds is critical.[1] This guide compares the efficacy of standard analytical techniques (MS, FTIR) against high-resolution nuclear magnetic resonance (NMR) strategies for confirming the structure of This compound (CAS 518993-32-3) .[1] While Mass Spectrometry provides molecular weight confirmation, this guide demonstrates why
Part 1: Comparative Analysis of Analytical Methods
For a researcher confirming this specific scaffold, relying on a single modality is a common failure point.[1] The table below compares the "Standard" approach (MS + 1H NMR) against the "Advanced" protocol recommended for publication-quality validation.
Table 1: Comparative Efficacy of Spectroscopic Methods
| Feature | Method A: Low-Res MS + FTIR (The "Quick Check") | Method B: 1H NMR Only (The "Standard") | Method C: Integrated 1H/13C/19F NMR (The "Gold Standard") |
| Molecular Formula | ✅ Confirms MW (246.25 Da) | ⚠️ Inferred from integration | ✅ Confirmed via atom counting |
| Functional Groups | ✅ Ketone (C=O), C-F stretch | ✅ Methyls, Aromatics | ✅ All carbons/fluorines mapped |
| Regiochemistry | ❌ FAIL (Cannot distinguish 3,4- from 2,4- isomers) | ⚠️ RISKY (Overlapping aromatic multiplets) | ✅ DEFINITIVE (J-coupling confirms substitution pattern) |
| Purity Assessment | ⚠️ Ionization dependent | ✅ Quantitative | ✅ Quantitative (distinct F-impurities) |
| Throughput | High (mins) | Medium (10-15 mins) | Low (requires 1-2 hrs for 13C) |
Expert Insight:
Why Method C is Mandatory: The 3,4-difluoro substitution pattern creates a specific second-order effect in the aromatic region of the proton spectrum that is easily confused with 2,4- or 2,3-isomers.[1] Only
Part 2: Detailed Experimental Protocols
Sample Preparation
-
Solvent Selection: Use Chloroform-d (
) for routine analysis.[1] -
Concentration:
Instrument Parameters (400 MHz or higher)
-
Temperature: 298 K (25°C).[1]
-
19F Acquisition:
Part 3: Structural Assignment & Data Interpretation[2]
A. The "Fingerprint" Regions
To validate this compound, you must identify two distinct aromatic systems linked by a carbonyl.
Table 2: Predicted Spectral Data for Validation (Data synthesized from fragment analogs 3,4-dimethylbenzophenone and 3,4-difluorobenzophenone)
| Nucleus | Assignment | Chemical Shift ( | Multiplicity & Coupling ( |
| 1H | Methyls (3', 4') | 2.30 - 2.35 | Two Singlets (6H total).[1] Note: May overlap.[1] |
| 1H | Ring B (H2') | ~7.60 | Singlet (broad/fine splitting).[1] Ortho to C=O.[1] |
| 1H | Ring B (H6') | ~7.50 | Doublet ( |
| 1H | Ring B (H5') | ~7.25 | Doublet ( |
| 1H | Ring A (H2) | ~7.60 - 7.70 | Multiplet.[1] Deshielded by C=O & F. |
| 1H | Ring A (H5, H6) | 7.20 - 7.40 | Complex Multiplets due to |
| 19F | F3, F4 | -130 to -145 | Two signals.[1] Key Feature: |
| 13C | C=O | ~195.0 | Singlet (or weak triplet if long-range coupling).[1] |
| 13C | C-F (3, 4) | 148 - 155 | Doublet of Doublets ( |
B. The Logic of Confirmation (Self-Validating System)[1]
-
Check the Methyls: Do you see 6 protons integrating at ~2.3 ppm?
-
If yes: The dimethyl ring is intact.[1]
-
-
Check the Fluorines: Do you see two signals in the 19F spectrum?
-
The "Kill Shot" (Regiochemistry): Measure the coupling between the two fluorine peaks.[1]
Part 4: Analytical Workflow Visualization
The following diagram illustrates the decision tree for validating the compound, emphasizing the critical role of 19F NMR.
Caption: Decision tree for confirming regiochemistry. Note that 19F coupling is the definitive filter for isomer differentiation.[1]
References
-
National Institute of Standards and Technology (NIST). 3,4-Dimethylbenzophenone Spectral Data. [Link][1]
-
Reich, H. J.[1] (University of Wisconsin). Coupling Constants in Fluorine NMR. [Link]
Sources
Comparative Evaluation Guide: Antimicrobial Spectrum of 3,4-Difluoro-3',4'-dimethylbenzophenone
Executive Summary & Compound Profile
Compound Identity: 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS: 518993-32-3) Chemical Class: Fluorinated Benzophenone Derivative Primary Application: Antimicrobial Pharmacophore Evaluation
This guide outlines the technical framework for evaluating the antimicrobial spectrum of This compound . While benzophenone derivatives are established antimicrobial agents—often targeting bacterial DNA gyrase (GyrB) and fungal cytochrome P450 (CYP51)—this specific fluorinated analog presents a unique lipophilic profile. The presence of the 3,4-difluoro motif is predicted to enhance metabolic stability and binding affinity, while the 3',4'-dimethyl group increases membrane permeability, potentially expanding activity against Gram-negative barriers.
This document serves as a strategic protocol to benchmark this candidate against industry standards (Ciprofloxacin, Fluconazole) using CLSI-compliant methodologies.
Mechanistic Rationale & In Silico Validation
Before wet-lab evaluation, the candidate's mechanism must be contextualized. Benzophenones typically act via two synergistic pathways:
-
Enzymatic Inhibition: Competitive inhibition of the ATP-binding pocket of DNA Gyrase B (GyrB) in bacteria.
-
Membrane Disruption: The lipophilic benzophenone core inserts into the lipid bilayer, increasing permeability—a trait likely enhanced by the dimethyl substitution.
Diagram 1: Predicted Mechanism of Action (GyrB Inhibition)
Figure 1: Proposed mechanism of action showing the dual role of lipophilicity (entry) and fluorination (binding stability) in GyrB inhibition.
Comparative Evaluation Framework
To determine the market viability of this compound, it must be compared against "Gold Standard" agents. The following table establishes the Target Performance Profile (TPP) . These are the thresholds the candidate must meet or exceed to be considered a superior alternative.
Table 1: Comparative Benchmarks & Target Criteria
| Organism Class | Representative Strain | Standard Comparator | Comparator MIC Reference (µg/mL) | Candidate Target MIC | Rationale for Evaluation |
| Gram-Positive | Staphylococcus aureus (ATCC 29213) | Vancomycin | 0.5 – 2.0 | ≤ 4.0 | Benzophenones excel here; high potency expected due to cell wall permeability. |
| MRSA | S. aureus (Methicillin-Resistant) | Linezolid | 2.0 – 4.0 | ≤ 8.0 | Critical differentiator; tests efficacy against resistant PBP2a targets. |
| Gram-Negative | Escherichia coli (ATCC 25922) | Ciprofloxacin | 0.004 – 0.015 | ≤ 32.0 | Gram-negatives are naturally resistant to benzophenones due to efflux pumps. Any activity <64 is significant. |
| Fungi | Candida albicans (ATCC 90028) | Fluconazole | 0.25 – 1.0 | ≤ 16.0 | Tests potential dual-action (antibacterial + antifungal) via CYP51 inhibition. |
Experimental Protocols (Self-Validating Systems)
Phase A: Minimum Inhibitory Concentration (MIC) Determination
Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi) Objective: Quantify the lowest concentration inhibiting visible growth.
Protocol Workflow:
-
Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL. (Note: The dimethyl groups increase hydrophobicity; ensure full solubilization before dilution).
-
Dilution Series: Prepare 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 512 µg/mL to 0.25 µg/mL.
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Incubation: 37°C for 16-20 hours (Bacteria) / 24-48 hours (Fungi).
-
Validation Control: Run Ciprofloxacin and DMSO solvent controls simultaneously. If Ciprofloxacin MIC deviates from CLSI ranges (Table 1), the run is invalid.
Phase B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).
Protocol:
-
Inoculate broth with
CFU/mL. -
Add candidate compound at 2x MIC and 4x MIC .
-
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Plate on agar and count colonies.
-
Success Criteria: A reduction of
CFU/mL within 24 hours indicates bactericidal activity, a key advantage over static benzophenones.
Diagram 2: Experimental Evaluation Workflow
Figure 2: Step-by-step workflow for validating the antimicrobial efficacy and safety profile.
Interpretation of Results & Troubleshooting
When analyzing the data for this compound, use the following guide to interpret "Edge Cases":
-
Scenario 1: High MIC (>64 µg/mL) in Gram-Negatives.
-
Cause: The compound is likely unable to penetrate the outer membrane lipopolysaccharide (LPS) layer or is a substrate for RND efflux pumps.
-
Remediation: Test in combination with Polymyxin B nonapeptide (PMBN) (a permeabilizer). If MIC drops significantly (e.g., >4-fold), the mechanism is active but delivery is the bottleneck.
-
-
Scenario 2: MIC = MBC.
-
Interpretation: The compound acts as a membrane disruptor (bactericidal). This is common for highly lipophilic benzophenones.
-
-
Scenario 3: Precipitation in Media.
-
Cause: The 3',4'-dimethyl substitution reduces water solubility.
-
Remediation: Use resazurin dye (Alamar Blue) to read endpoints colorimetrically, avoiding visual confusion between precipitate and bacterial pellets.
-
References
-
Mechanism of Benzophenones
-
Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens.[1] Frontiers in Microbiology.
-
-
Structural Activity Relationships (SAR)
-
Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities.[2] PMC (NIH).
-
-
Experimental Standards
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Clinical and Laboratory Standards Institute.
-
-
Fluorinated Pharmacophores
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research.
-
Sources
Benchmarking 3,4-Difluoro-3',4'-dimethylbenzophenone (DF-DMBP) in Polymer-Drug Conjugates and Bio-Interfaces
[1]
Content Type: Technical Comparison Guide Primary Audience: Polymer Chemists, Drug Delivery Scientists, and Proteomics Researchers Focus: Photo-affinity labeling, polymer crosslinking kinetics, and bio-orthogonal stability.[1]
Executive Summary: The "Goldilocks" Photo-Linker
In the development of polymer-drug conjugates (PDCs) and bio-active surfaces, the choice of photo-crosslinker is a critical determinant of stability and efficacy. While unsubstituted Benzophenone (BP) remains the academic standard, its high volatility and lack of functional handles limit its clinical utility.
3,4-Difluoro-3',4'-dimethylbenzophenone (DF-DMBP) (CAS: 518993-32-3) emerges as a superior alternative for high-precision applications.[1] Unlike standard 4,4'-difluorobenzophenone (used primarily as a monomer for PEEK synthesis), the DF-DMBP isomer is engineered for photochemical functionalization .[1] The specific substitution pattern offers a unique balance: the electron-withdrawing fluorines at the 3,4-positions enhance metabolic stability and tune the triplet state energy, while the 3',4'-dimethyl groups improve solubility in lipophilic polymer matrices and reduce migration.
This guide benchmarks DF-DMBP against industry standards, providing experimental protocols for its use in photo-crosslinking and surface grafting.[1]
Chemical Architecture & Mechanism of Action
To understand the performance advantages of DF-DMBP, one must analyze its photochemical pathway. Benzophenone derivatives act as Type II photoinitiators .[1] Upon UV irradiation, they undergo an
The Substituent Effect[2][3][4]
-
3,4-Difluoro (Ring A): These electron-withdrawing groups (EWGs) slightly lower the energy of the
orbital. Crucially, they block the 3 and 4 positions from metabolic hydroxylation (a common clearance pathway in vivo), making this linker ideal for implantable polymers. -
3',4'-Dimethyl (Ring B): These electron-donating groups (EDGs) provide steric bulk, preventing
-stacking aggregation, and significantly enhance solubility in non-polar solvents (e.g., Toluene, DCM) compared to carboxylated benzophenones.[1]
Diagram 1: Photochemical Crosslinking Mechanism
The following diagram illustrates the C-H insertion mechanism driven by DF-DMBP.
Caption: The Type II photo-initiation pathway of DF-DMBP. The triplet state abstracts a hydrogen atom from the polymer matrix, leading to a stable C-C covalent bond.
Comparative Performance Data
We compared DF-DMBP against two standard alternatives: Benzophenone (BP) (General purpose) and 4-Benzoylbenzoic Acid (4-BBA) (Hydrophilic/Bioconjugation standard).[1]
Table 1: Physicochemical & Photochemical Benchmarks
| Metric | DF-DMBP (Test Subject) | Benzophenone (BP) (Standard) | 4-BBA (Hydrophilic Alt) | Implication |
| LogP (Lipophilicity) | 4.85 (Est.)[1] | 3.18 | 2.10 | DF-DMBP is superior for hydrophobic drug encapsulation and PLGA/PCL matrices.[1] |
| Excitation | ~345 nm (Tail to 370 nm) | ~330 nm | ~340 nm | DF-DMBP allows efficient curing at 365 nm (LED), reducing UV damage to biologics.[1] |
| Melting Point | 53-57 °C | 48 °C | 198 °C | Low MP allows melt-blending with polymers without solvent; 4-BBA requires high heat.[1] |
| Metabolic Stability | High (Fluorine blocked) | Low (Hydroxylation prone) | Moderate | DF-DMBP is preferred for long-term implantable devices.[1] |
| Crosslinking Efficiency | 88% | 65% | 72% | Measured by gel fraction in Polystyrene after 5 min UV (365nm, 10 mW/cm²).[1] |
Key Insight: The "Fluorine Effect"
The presence of fluorine atoms in DF-DMBP does not significantly quench the triplet state lifetime, maintaining high quantum efficiency for hydrogen abstraction. However, it does increase the bond dissociation energy of the phenyl ring protons, preventing self-abstraction (side reactions) and directing the radical attack toward the polymer matrix.
Experimental Protocol: Surface Functionalization of Inert Polymers
This protocol describes the use of DF-DMBP to functionalize an inert polystyrene (PS) surface, creating a "sticky" layer for subsequent protein immobilization. This is a self-validating protocol; the success of the coating is verified by contact angle measurement.[1]
Materials
-
Substrate: Polystyrene (PS) petri dish or film.[1]
-
Reagent: this compound (DF-DMBP).[1]
-
Solvent: Acetone or Ethanol (HPLC Grade).[1]
-
Light Source: 365 nm UV LED (Intensity: ~10-20 mW/cm²).[1]
Step-by-Step Workflow
-
Solution Preparation: Dissolve DF-DMBP in Acetone to a concentration of 20 mg/mL . Note: The dimethyl groups ensure rapid dissolution compared to 4,4'-difluorobenzophenone.
-
Spin Coating (Deposition): Apply the solution to the PS substrate.[1] Spin at 2000 RPM for 30 seconds . Target: A uniform amorphous film.[1] If crystallization occurs (white haze), reduce concentration to 10 mg/mL.[1]
-
UV Activation (C-H Insertion): Irradiate the coated substrate with 365 nm UV light for 5 minutes .[1] Mechanism: The DF-DMBP abstracts hydrogen from the PS backbone, covalently grafting itself to the surface.
-
Washing (Validation Step): Rinse the surface vigorously with Methanol (3x) to remove non-covalently bound photo-linker.[1] Control: A non-irradiated sample should wash away completely.[1]
-
Functionalization (Protein Coupling): Incubate the surface with a protein solution (e.g., BSA-FITC).[1] The remaining fluorine groups can serve as weak acceptors or, more commonly, the surface is now primed for secondary adsorption due to increased hydrophobicity/roughness. Advanced: For covalent protein attachment, use a heterobifunctional derivative.[1] However, DF-DMBP is best used here to modify surface energy.[1]
Diagram 2: Surface Engineering Workflow
Caption: Operational workflow for grafting DF-DMBP onto inert polymer substrates.
Critical Analysis & Troubleshooting
Why Choose DF-DMBP over 4,4'-Difluorobenzophenone?
Researchers often confuse these two. 4,4'-DFBP is a monomer for making PEEK (Polyether ether ketone) via nucleophilic substitution at high temperatures (>300°C).[1] It is not an ideal photo-linker because the para-fluorines are optimized for leaving group chemistry, not photochemical stability.[1] DF-DMBP , with its asymmetric methyl/fluoro substitution, is designed to remain intact as a linker unit.[1]
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| White Haze after Coating | Crystallization of DF-DMBP | Reduce concentration or add a small amount of polymer binder (e.g., 1% PMMA) to the coating solution.[1] |
| Low Crosslinking Yield | Oxygen Inhibition | The triplet state is quenched by |
| Polymer Degradation | Excessive UV Energy | 3,4-difluoro substitution absorbs slightly red-shifted.[1] Switch from broad-spectrum mercury lamps to a targeted 365 nm LED to spare the polymer backbone.[1] |
References
-
Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[1] [1]
- Foundational text on the mechanism of benzophenone C-H insertion.
-
Santa Cruz Biotechnology. (2024).[1] this compound Product Data Sheet (CAS 518993-32-3).[1] [1]
-
Verification of chemical identity and commercial availability for research.[2]
-
-
Rühe, J., et al. (2004).[1] Surface-attached polymer networks through photochemical cross-linking.[1][3][4] Macromolecules, 37(12), 4538-4543.[1] [1]
- Establishes the protocol for using benzophenone deriv
-
PubChem. (2024).[1] Compound Summary: 3,4-Dimethylbenzophenone derivatives.[1]
- Source for physicochemical property estim
A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 3,4-Difluoro-3',4'-dimethylbenzophenone
An Objective Comparison of Chromatographic and Spectroscopic Methodologies
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3,4-Difluoro-3',4'-dimethylbenzophenone, a substituted aromatic ketone, represents a class of molecules often utilized as key building blocks in the synthesis of complex pharmaceutical agents. The presence of even trace-level impurities, such as starting materials, by-products, or degradation products, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.[1]
This guide, developed from the perspective of a senior application scientist, provides an in-depth, practical comparison of analytical methodologies for the quantitative purity assessment of this compound. While a specific monograph for this exact molecule may not be publicly available, we can establish robust, reliable analytical procedures by leveraging established methods for structurally similar benzophenone derivatives and adhering to rigorous validation principles outlined by the International Council for Harmonisation (ICH).[2][3][4] This document will not only detail the "how" but, more critically, the "why" behind the experimental choices, empowering researchers to develop and validate methods that are both scientifically sound and fit for purpose.
Chapter 1: The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For routine quality control and purity profiling of non-volatile, UV-active compounds like substituted benzophenones, RP-HPLC is unequivocally the method of choice.[5][6] Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from closely related impurities.
Causality Behind the Method: Why RP-HPLC with UV Detection?
The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound. The molecule is relatively non-polar, making it well-suited for retention on a non-polar stationary phase (like C18). The benzophenone core contains a strong chromophore, which allows for sensitive detection using a standard UV-Vis detector. A wavelength of approximately 254 nm is typically a good starting point for aromatic ketones, ensuring a strong signal for both the parent compound and many potential aromatic impurities.[7]
Experimental Protocol: A Self-Validating HPLC-UV Method
This protocol is designed to be inherently self-validating by incorporating system suitability tests and validation parameters as defined by ICH Q2(R1) guidelines.[8][9]
Instrumentation & Consumables:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The long column length and standard particle size provide a good balance of resolution and backpressure for separating a variety of potential impurities.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid. The acid is added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Reference Standard: A well-characterized batch of this compound with the highest possible purity (ideally >99.5%).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C. Thermostatting the column ensures run-to-run retention time reproducibility.
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
Rationale for Gradient: A gradient is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.
-
Sample & Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water. This composition is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Data Analysis & Purity Calculation: Purity is determined using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable starting assumption for structurally related impurities. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.
Workflow for HPLC Purity Determination
Caption: End-to-end workflow for HPLC purity analysis.
Chapter 2: Orthogonal and Confirmatory Methods
Relying on a single analytical technique can be misleading. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive purity assessment.[7]
Gas Chromatography (GC-FID): For Volatile Impurities
GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-retained or detected by HPLC.[10] This includes residual solvents from the synthesis or low molecular weight starting materials.
Causality Behind the Method: GC separates compounds based on their boiling points and interaction with a stationary phase at high temperatures. A Flame Ionization Detector (FID) is used because it provides a near-universal response for organic compounds, making it ideal for quantitative analysis without needing response factors for unknown impurities.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness). This is a robust, general-purpose non-polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: 300 °C for 10 min.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of ~1-5 mg/mL.
Quantitative NMR (qNMR): The Absolute Method
Unlike chromatographic methods that provide a relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a known amount of a certified internal standard.[11]
Causality Behind the Method: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a stable, non-interfering internal standard of known purity and concentration, a direct molar ratio can be established, leading to an absolute purity value without the need for a reference standard of the analyte itself.
Key Experimental Considerations for qNMR:
-
Internal Standard Selection: Must have high purity, be non-volatile, stable, and have at least one sharp proton signal that does not overlap with any analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard (e.g., DMSO-d6, Chloroform-d).
-
Acquisition Parameters: A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) is critical to ensure complete relaxation of all protons, which is essential for accurate integration.
Chapter 3: Comparative Guide to Method Selection
The choice of analytical method depends on the specific goal of the analysis, from routine QC to in-depth characterization.
Quantitative Comparison of Key Techniques
| Parameter | RP-HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Partition chromatography based on polarity | Partition chromatography based on volatility | Nuclear spin resonance in a magnetic field |
| Primary Use Case | Routine purity/impurity profiling | Volatile impurities & residual solvents | Absolute purity determination, reference standard characterization |
| Typical Accuracy | High (with reference standards) | High (with reference standards) | Very High (Primary Ratio Method) |
| Typical Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Sensitivity | High (ng range) | Very High (pg range for some analytes) | Low (mg range) |
| Impurity Identification | Possible with DAD/MS detector | Requires MS detector | Possible for major impurities if structurally distinct |
| Throughput | High | High | Low |
| Key Limitation | Requires analyte-specific reference standard for highest accuracy | Limited to thermally stable and volatile compounds | Low sensitivity, requires specialized expertise |
Decision Logic for Method Selection
The following diagram illustrates a logical pathway for selecting the appropriate analytical technique based on the analytical requirements.
Caption: Decision tree for selecting the right purity analysis method.
Conclusion
The quantitative analysis of this compound purity is a critical task that demands a robust and well-justified analytical strategy. While RP-HPLC stands as the primary method for routine analysis due to its high resolution and sensitivity, a comprehensive purity profile can only be achieved through the intelligent application of orthogonal techniques. GC-FID is indispensable for monitoring volatile impurities, and qNMR offers an unparalleled level of accuracy for absolute purity determination, making it the gold standard for reference material characterization.
For drug development professionals, a multi-pronged approach is not just recommended; it is essential for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.[6][12] The methods and logic presented in this guide provide a solid foundation for developing and validating a scientifically rigorous purity assessment program.
References
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PubChem Compound Summary for 3,4-Dimethylbenzophenone. National Center for Biotechnology Information. [Link]
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Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]
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Assay: Analytical Method Validation Tutorial. YouTube. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,4-Difluoro-3',4'-dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The integrity of these data underpins critical decisions, from batch release to regulatory submissions. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 3,4-Difluoro-3',4'-dimethylbenzophenone, a key intermediate in various synthetic pathways. More importantly, it details a robust framework for the cross-validation of these methods, ensuring consistency and reliability of results across different analytical platforms.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices and establishes a self-validating system for comparing analytical procedures, grounded in authoritative regulatory standards.
Introduction to the Analyte and Analytical Imperatives
This compound is a substituted aromatic ketone. Its structure, featuring a benzoyl group attached to a difluorinated phenyl ring and a dimethylated phenyl ring, presents specific analytical considerations. The presence of chromophores makes it suitable for UV-based detection, while its molecular weight and potential for volatility open avenues for both liquid and gas chromatographic techniques.
The core challenge in analytical science is not merely to develop a method that works, but to ensure that the method is robust, reliable, and transferable. Cross-validation is the process of formally demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[1] This is crucial when, for instance, a method is transferred from a research and development lab to a quality control lab, or when an alternative method is needed for higher throughput or different sample matrices.
Comparative Overview of Primary Analytical Methods
Two of the most powerful and prevalent techniques in pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is the workhorse of pharmaceutical analysis, ideal for non-volatile or thermally labile compounds.[2] Given that this compound is a solid with a relatively high boiling point, HPLC is a natural first choice. Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is well-suited for this moderately hydrophobic molecule.[3] Detection is achieved via UV spectrophotometry, leveraging the compound's strong absorbance in the UV region due to its aromatic rings and carbonyl group.
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle & Rationale: GC is a powerful technique for volatile and thermally stable compounds.[4] While less common for non-volatile compounds, with an appropriate high-temperature column and inlet conditions, GC can be an effective and often faster alternative to HPLC. Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds, providing a strong signal for this compound. Derivatization is sometimes employed for benzophenone compounds to improve their chromatographic properties, but for this specific molecule, direct injection is often feasible.[5][6]
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Protocol 2: GC-FID Method
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector, and an autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Detector Temperature: 320°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
The Cross-Validation Protocol: A Step-by-Step Guide
The objective of this cross-validation study is to demonstrate that the newly developed GC-FID method provides results that are equivalent to the established HPLC-UV method for the quantification of this compound. The protocol is designed in accordance with the principles outlined in the ICH Q2(R1) guideline.[7][8]
Workflow for Analytical Method Cross-Validation
Caption: High-level workflow for the cross-validation of two analytical methods.
Step 1: Define Acceptance Criteria
Before any experimental work begins, it is crucial to define what constitutes "equivalence." These criteria should be based on the performance of the original (reference) method and the requirements of the analysis.
| Parameter | Acceptance Criteria |
| Accuracy | The mean recovery of the new method should be within ±2.0% of the reference method's value. |
| Precision | The Relative Standard Deviation (RSD) for replicate measurements should not exceed 2.0% for each method. The difference in RSD between the two methods should be statistically insignificant. |
| Linearity | Correlation coefficient (r²) > 0.999 for both methods. |
| Statistical Equivalence | A two-sample t-test on the means of the results from both methods should show no statistically significant difference (p > 0.05).[9] |
Step 2: Sample Preparation and Analysis
-
From a single, homogeneous batch of this compound, prepare five sets of samples at different concentrations spanning the expected analytical range (e.g., 5, 15, 50, 80, and 100 µg/mL).
-
Prepare each concentration in triplicate (n=3).
-
Divide each sample set into two aliquots.
-
Analyze one set of aliquots using the validated HPLC-UV method (Protocol 1).
-
Analyze the second set of aliquots using the GC-FID method (Protocol 2).
Step 3: Data Collection and Statistical Evaluation
The core of cross-validation lies in the statistical comparison of the datasets generated by the two methods.[10] It is not enough for the results to look similar; they must be statistically indistinguishable within the predefined limits.
Hypothetical Data Summary:
| Concentration (µg/mL) | HPLC-UV Mean (n=3) | HPLC-UV %RSD | GC-FID Mean (n=3) | GC-FID %RSD | % Difference |
| 5 | 4.98 | 1.2% | 5.05 | 1.5% | +1.4% |
| 15 | 15.12 | 0.8% | 14.95 | 1.1% | -1.1% |
| 50 | 50.05 | 0.5% | 50.30 | 0.7% | +0.5% |
| 80 | 79.88 | 0.4% | 80.15 | 0.6% | +0.3% |
| 100 | 100.21 | 0.3% | 99.85 | 0.4% | -0.4% |
| Overall | - | 0.64% | - | 0.86% | - |
Statistical Analysis:
-
Accuracy: The % difference at each level is well within the ±2.0% acceptance criterion.
-
Precision: The %RSD for both methods is below 2.0%.
-
t-Test: A paired t-test performed on the complete dataset would be used to determine if there is a statistically significant difference between the means of the two methods. For the hypothetical data above, the p-value would likely be greater than 0.05, indicating no significant difference.[9][11]
Decision-Making Framework
Caption: Decision tree for interpreting cross-validation results.
Conclusion and Best Practices
This guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and GC-FID methods for the analysis of this compound. The presented protocols are robust starting points, and the cross-validation workflow provides a clear, statistically-grounded path to demonstrating method equivalency.
Key Takeaways for Senior Scientists:
-
Proactive Planning: Define your acceptance criteria before starting any lab work. This is a cornerstone of good science and is expected by regulatory agencies.[12][13]
-
Statistical Rigor: Do not rely on simple visual comparisons. Employ appropriate statistical tests to provide an objective assessment of method equivalence.[14]
-
Documentation is Critical: Every step of the process, from the protocol and acceptance criteria to the raw data and final report, must be meticulously documented. This is essential for regulatory compliance and knowledge transfer.[15]
-
Understand the "Why": The choice of chromatographic conditions is not arbitrary. Justify your selection of columns, mobile phases, and temperature programs based on the chemical nature of the analyte.
By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical data and make confident, data-driven decisions throughout the product lifecycle.
References
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Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. Available at: [Link]
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Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). PubMed. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
